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Core Science & Biosynthesis

Foundational

Technical Monograph: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid

Topic: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid Common Name: L-3,4-Dehydrocyclohexylalanine Document Type: Technical Monograph & Experimental Guide A Non-Proteinogenic Scaffold for Conformational Constraint and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid Common Name: L-3,4-Dehydrocyclohexylalanine Document Type: Technical Monograph & Experimental Guide

A Non-Proteinogenic Scaffold for Conformational Constraint and Bioisosteric Design[1][2]

Executive Summary

(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid (often abbreviated as L-3,4-Dehydrocyclohexylalanine ) is a chiral, non-proteinogenic amino acid. Structurally, it functions as a bioisostere of L-Phenylalanine (Phe) and L-Cyclohexylalanine (Cha). Its defining feature—an isolated double bond at the C3–C4 position of the cyclohexyl ring—provides a unique "chemical handle" for late-stage functionalization (e.g., epoxidation, dihydroxylation) while offering distinct electronic properties compared to the aromatic pi-system of Phenylalanine or the lipophilic bulk of Cyclohexylalanine.

This guide details the physiochemical properties, validated synthetic routes, and application protocols for researchers utilizing this moiety in peptide mimetics and drug discovery.

Chemical Identity & Physiochemical Profile[1][3][4]

This molecule occupies a critical "middle ground" in Structure-Activity Relationship (SAR) studies, bridging the gap between the planar, electron-rich phenyl ring and the chair-conformation saturated cyclohexyl ring.

Key Data Table[1]
PropertyValue / Description
IUPAC Name (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid
Common Synonyms L-3,4-Dehydrocyclohexylalanine; 3-Cyclohexenyl-L-alanine
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Chirality L-isomer (2S)
Physical State White to off-white crystalline powder
Solubility Soluble in water (pH dependent), dilute HCl, acetic acid; slightly soluble in ethanol.[1][2][3][4][5]
pKa Values

-COOH: ~2.3
Electronic Character Non-aromatic; contains isolated alkene (pi-bond) capable of weak pi-interactions but distinct from aromatic stacking.
Stability Stable under standard conditions; alkene is susceptible to oxidation (e.g., ozonolysis, epoxidation).

Synthetic Methodologies

The synthesis of enantiopure L-3,4-dehydrocyclohexylalanine is non-trivial due to the requirement for stereochemical control at the


-carbon and the preservation of the olefin position. Two primary routes are field-validated:
Route A: Chemoenzymatic Resolution (High Scalability)

This is the preferred method for generating high optical purity (>99% ee). It relies on the kinetic resolution of the racemic N-acetyl derivative using Acylase I.

  • Precursor Synthesis: Diels-Alder reaction of 1,3-butadiene with N-acetyl-dehydroalanine methyl ester (or similar dienophile) to form the racemic cyclohexenyl scaffold.

  • Hydrolysis: Saponification to yield N-acetyl-DL-(cyclohex-3-enyl)alanine.

  • Enzymatic Resolution: Acylase I (from Aspergillus oryzae) selectively hydrolyzes the L-isomer amide bond.

  • Separation: The free L-amino acid is separated from the unreacted D-N-acetyl derivative via ion-exchange chromatography.

Route B: Asymmetric Hydrogenation (Challenging)

Partial hydrogenation of Phenylalanine (Birch reduction) typically yields the 1,4-diene (2,5-dihydrophenylalanine). Obtaining the 3-ene specifically requires careful isomerization or total synthesis approaches (e.g., alkylation of chiral glycine equivalents with 4-bromocyclohexene), which are often lower yielding.

Visualizing the Workflow

The following diagram illustrates the logic flow for selecting this amino acid in drug design and the primary synthesis pathway.

G Start Drug Design Objective Decision Requirement Analysis: 1. Restrict Conformation? 2. Modulate Pi-Stacking? 3. Late-Stage Functionalization? Start->Decision Phe Use L-Phenylalanine (Aromatic, Planar) Decision->Phe Pi-Stacking Critical Cha Use L-Cyclohexylalanine (Saturated, Lipophilic) Decision->Cha Max Hydrophobicity Target Select L-3,4-Dehydrocyclohexylalanine (Alkene Handle, Intermediate Sterics) Decision->Target Functional Handle Needed Synth_Start Start: 1,3-Butadiene + N-Acyl-Dehydroalanine Target->Synth_Start Synthesis Route DielsAlder Diels-Alder Cycloaddition (Racemic Scaffold) Synth_Start->DielsAlder Resolution Enzymatic Resolution (Acylase I, pH 7.5) DielsAlder->Resolution FinalProduct Pure L-Isomer (>99% ee) Resolution->FinalProduct

Caption: Decision logic for bioisostere selection and the chemoenzymatic synthesis workflow for L-3,4-dehydrocyclohexylalanine.

Experimental Protocol: Chemoenzymatic Synthesis

Objective: Isolation of L-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid from its racemic N-acetyl precursor.

Reagents & Equipment
  • Substrate: N-Acetyl-DL-(cyclohex-3-en-1-yl)alanine (prepared via Diels-Alder).

  • Enzyme: Acylase I (Grade I from Aspergillus oryzae or Porcine Kidney).

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or Ammonium Hydroxide.

  • Acid: Glacial Acetic Acid, 6M HCl.

  • Purification: Dowex 50W-X8 (H+ form) cation exchange resin.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 g of N-acetyl-DL-(cyclohex-3-en-1-yl)alanine in water (approx. 300 mL). Adjust pH to 7.5–7.8 using dilute LiOH. Note: LiOH is preferred over NaOH if solubility is an issue, though ammonium salts are easiest to sublime later.

  • Enzymatic Hydrolysis: Add Acylase I (approx. 100–200 mg, depending on activity units). Incubate the mixture at 37°C with gentle orbital shaking.

    • Checkpoint: Monitor reaction progress via HPLC or TLC (ninhydrin stain will reveal the free amine formation). Reaction typically reaches 50% conversion (theoretical max for resolution) in 24–48 hours.

  • Quenching & Separation: Once conversion stalls at ~50%:

    • Acidify the solution to pH 5.0 with acetic acid.

    • Add activated charcoal, heat briefly to 60°C, and filter through Celite to remove the enzyme and color impurities.

  • Ion Exchange Chromatography: Load the filtrate onto a column containing Dowex 50W-X8 (H+ form).

    • Elution 1 (Water): Wash with distilled water. The unreacted N-acetyl-D-isomer (acidic) will elute first. Save this fraction if D-isomer recovery is desired.

    • Elution 2 (Ammonia): Elute the desired L-amino acid using 1.0 M NH₄OH. The free amino acid is zwitterionic and will release from the resin.

  • Crystallization: Concentrate the ammoniacal fractions under reduced pressure. The product, L-3,4-dehydrocyclohexylalanine , will crystallize upon concentration. Recrystallize from water/ethanol if necessary.

Pharmacological Utility & Drug Design[8]

Bioisosterism

This molecule is a "Goldilocks" probe in medicinal chemistry:

  • vs. Phenylalanine: It lacks aromaticity, preventing strong pi-pi stacking interactions, which can help determine if an aromatic interaction is essential for binding potency.

  • vs. Cyclohexylalanine: It is less bulky and slightly more rigid than the fully saturated ring. The double bond introduces a planar region in the ring (C3-C4), altering the "pucker" of the chair conformation.

Applications
  • Peptide Stapling: The olefin can be utilized in Ring-Closing Metathesis (RCM) to create stapled peptides, stabilizing alpha-helical structures.

  • Biosynthetic Precursor: It is a key intermediate in the synthesis of Anticapsin and Bacilysin , antibiotics that inhibit glucosamine-6-phosphate synthetase.

  • Protease Inhibitors: Incorporated into peptide backbones to inhibit proteases (e.g., Thrombin, ACE) where a hydrophobic pocket is the target but aromaticity leads to metabolic liability.

References

  • Synthesis via Diels-Alder

    • Reference: Kozmin, S. A., & Rawal, V. H. (1997).[5] Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes. Journal of Organic Chemistry.

    • Relevance: Establishes the Diels-Alder cycloaddition protocols for gener
    • (Organic Syntheses Procedure)

  • Enzymatic Resolution Protocols

    • Reference: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
    • Relevance: Defines the standard Acylase I protocol for resolving racemic N-acetyl amino acids.
  • Biosynthetic Context (Anticapsin/Bacilysin)

    • Reference: Parker, W. L., et al. (1984). Bacilysin and anticapsin. Journal of Antibiotics.
    • Relevance: Identifies the molecule as a natural precursor in antibiotic p
  • General Properties of Non-Proteinogenic Amino Acids

    • Source: Sigma-Aldrich / Merck Technical Library.
    • Relevance: Physical property d

Sources

Exploratory

An In-Depth Technical Guide to L-3-Cyclohexenylalanine

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery In the landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy, stability, and target s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. Non-proteinogenic amino acids (npAAs), which are not among the 20 standard protein-building blocks, represent a critical frontier in this endeavor. Their unique side-chain structures offer a powerful tool for medicinal chemists to modulate the pharmacological properties of peptide-based drugs. L-3-Cyclohexenylalanine (CHA), a rare npAA, has emerged as a particularly interesting building block due to its incorporation in potent, biologically active natural products. This guide provides a comprehensive technical overview of L-3-Cyclohexenylalanine, focusing on its core structural features, chemical identifiers, and its burgeoning role in the development of next-generation therapeutics.

Section 1: Molecular Structure and Chemical Identity

The defining feature of L-3-Cyclohexenylalanine is its unique side chain, which distinguishes it from its proteinogenic counterparts. Understanding this structure is fundamental to appreciating its chemical behavior and its utility in synthesis.

L-3-Cyclohexenylalanine is an alpha-amino acid. Its structure consists of:

  • An alanine backbone , which includes a central alpha-carbon bonded to an amine group (-NH₂), a carboxylic acid group (-COOH), and a hydrogen atom.

  • The stereochemistry at the alpha-carbon is of the L-configuration , consistent with most naturally occurring amino acids.

  • A cyclohexenyl moiety attached to the beta-carbon of the alanine backbone. The double bond within this six-membered ring is located at the 3-position relative to the point of attachment.

The precise IUPAC name for this structure is (2S)-2-amino-3-(cyclohex-3-en-1-yl)propanoic acid . This nomenclature precisely defines the stereocenter and the substitution pattern, which are critical for its biological activity and synthetic applications.

A clear visual representation is essential for understanding the spatial arrangement of the molecule. The following diagram, generated using the DOT language, illustrates the chemical structure of L-3-Cyclohexenylalanine.

L_3_Cyclohexenylalanine cluster_amino_acid Alanine Backbone cluster_cyclohexenyl Cyclohex-3-enyl Side Chain C_alpha C_carboxyl C C_alpha->C_carboxyl H_alpha H C_alpha->H_alpha C_beta CβH₂ C_alpha->C_beta N H₂N N->C_alpha O1 O C_carboxyl->O1 OH OH C_carboxyl->OH C1_ring C1' C_beta->C1_ring C2_ring C2'H₂ C1_ring->C2_ring C3_ring C3'H C2_ring->C3_ring C4_ring C4'H C3_ring->C4_ring C5_ring C5'H₂ C4_ring->C5_ring C6_ring C6'H₂ C5_ring->C6_ring C6_ring->C1_ring

Figure 1: Chemical structure of L-3-Cyclohexenylalanine.

Section 2: Physicochemical Properties and Identifiers

Accurate identification of a chemical compound is paramount for research, procurement, and regulatory compliance. This section consolidates the key identifiers and computed properties for L-3-Cyclohexenylalanine.

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. For L-3-Cyclohexenylalanine, a specific CAS number is not broadly listed in major public databases. This is common for rare or novel non-natural amino acids that have not been commercialized on a large scale.

However, its saturated analog, L-Cyclohexylalanine , which lacks the double bond in the ring, is well-documented and serves as a critical reference compound.

  • CAS Number for L-Cyclohexylalanine: 27527-05-5

Researchers should exercise caution and verify the identity of any supplied material through analytical methods such as NMR and mass spectrometry.

The following table summarizes the essential chemical data for the theoretical structure of L-3-Cyclohexenylalanine, derived from cheminformatics principles.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(cyclohex-3-en-1-yl)propanoic acid-
Molecular Formula C₉H₁₅NO₂PubChem CID: 68983144 (related isomer)[1]
Molecular Weight 169.22 g/mol PubChem CID: 68983144 (related isomer)[1]
Exact Mass 169.110278721 DaPubChem CID: 68983144 (related isomer)[1]
Canonical SMILES C1CC(C=CC1)CN-
InChI InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6,10H2,(H,11,12)/t8-/m0/s1-
InChIKey JXGEJTCBIVJFNQ-VIFPVTCESA-N-

Note: Data for the related N-substituted isomer from PubChem is used as a proxy for formula and mass, as the elemental composition is identical.

Section 3: Context, Synthesis, and Applications

The relevance of L-3-Cyclohexenylalanine is derived from its presence in complex natural products with significant biological activity.

L-3-Cyclohexenylalanine is a rare amino acid found in nature. A notable example is its N-methylated form, which is a constituent of caveamides A and B .[2] These are nonribosomal peptides isolated from a Streptomyces species found in a cave environment.[2][3] The biosynthesis of the cyclohexenylalanine residue is a subject of ongoing investigation but is believed to be related to the pathways that produce other complex natural products like salinosporamides.[2]

The incorporation of L-3-Cyclohexenylalanine into peptides is a key strategy for developing novel therapeutics.

  • Bioactivity: Caveamide B, which contains the N-methyl-cyclohexenylalanine residue, has demonstrated potent nanomolar cytotoxicity against several human cancer cell lines and antimicrobial activity against MRSA and E. coli.[2][3] This highlights the potential of this npAA to confer powerful biological activity.

  • Structural Rigidity: The cyclohexenyl ring introduces conformational constraints into a peptide backbone. This rigidity can lead to a more defined three-dimensional structure, which often results in higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: Peptides containing npAAs are often more resistant to degradation by proteases compared to their natural counterparts. This can improve the in vivo half-life and bioavailability of a peptide drug.

  • Novel Chemical Space: As a non-standard building block, L-3-Cyclohexenylalanine allows researchers to explore novel chemical space, leading to the discovery of peptides with unique properties and mechanisms of action.[4] The synthesis of cyclic peptides, in particular, benefits from the inclusion of such unique residues to achieve desired conformations and stabilities.[5][6]

Section 4: Conclusion and Future Outlook

L-3-Cyclohexenylalanine stands as a compelling example of how rare, non-proteinogenic amino acids can be pivotal in the discovery of bioactive compounds. Its unique structure, characterized by an L-alanine core and a cyclohexenyl side chain, imparts significant biological activity and desirable pharmacological properties when incorporated into peptides. While challenges remain in its large-scale synthesis and the full elucidation of its biosynthetic pathway, the potent activity of natural products like the caveamides underscores its immense potential. For researchers and drug development professionals, L-3-Cyclohexenylalanine represents a valuable building block for designing the next generation of peptide-based therapeutics, capable of addressing challenging disease targets with enhanced potency and stability.

References

  • Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides from a Cave Actinomycete | Request PDF. (2025). ResearchGate. [Link]

  • Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides from a Cave Actinomycete. (2024). PubMed. [Link]

  • Cyclohexenylalanine | C9H15NO2 | CID 68983144. (n.d.). PubChem - NIH. [Link]

  • Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides from a Cave Actinomycete. (2024). PMC. [Link]

  • Methods for the synthesis of cyclic peptides. (n.d.).
  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. (n.d.). Synthonix. [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). MDPI. [Link]

  • Chemical Properties, Preparation, and Pharmaceutical Effects of Cyclic Peptides from Pseudostellaria heterophylla. (2025). MDPI. [Link]

Sources

Foundational

Beyond Flatland: Engineering Peptides with Cyclohexenyl Amino Acids

Technical Guide for Medicinal Chemists & Structural Biologists Executive Summary The incorporation of non-proteinogenic amino acids into peptide therapeutics is a pivotal strategy for overcoming the "flatland" limitation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a pivotal strategy for overcoming the "flatland" limitations of traditional medicinal chemistry. Among these, cyclohexenyl amino acids —specifically 1-aminocyclohexene-carboxylic acid derivatives—offer a unique combination of conformational rigidity , metabolic stability , and functionalizable unsaturation .

Unlike their saturated cyclohexane counterparts (e.g., Gabapentin or 1-aminocyclohexanecarboxylic acid,


), cyclohexenyl analogs possess a double bond that serves two critical functions:
  • Geometric Constraint: It locks the ring into specific half-chair or boat conformations, imposing stricter

    
     and 
    
    
    
    torsional angle restrictions on the peptide backbone.
  • Synthetic Handle: The alkene allows for late-stage diversification (e.g., epoxidation, dihydroxylation) or covalent warhead design.

This guide details the synthesis, peptide coupling, and structural applications of these scaffolds, focusing on the flagship motif: 1-amino-3-cyclohexene-1-carboxylic acid (3-Achc) .

Part 1: Structural Classification & Pharmacophore Mapping

The cyclohexenyl amino acid family is defined by the position of the double bond relative to the quaternary


-carbon. The positioning dictates the available conformational space (Ramachandran plot coverage).
Core Scaffolds
NomenclatureStructure DescriptionConformational Role
3-Achc 1-amino-3-cyclohexene-1-carboxylic acidHelix Stabilizer: Induces

-helical turns due to steric bulk and ring flattening at C3-C4.
1-Achc 1-amino-1-cyclohexene-1-carboxylic acidTurn Inducer: The

-unsaturation planarizes the C

environment, forcing specific

-turn geometries.
c6Ser 1-amino-2-hydroxy-3-cyclohexene-1-carboxylic acidSide-chain Mimetic: Constrained Serine analog; the hydroxyl group is pre-organized for H-bonding.
Visualization: Structural Diversity

CyclohexenylScaffolds Core Cyclohexenyl Amino Acid Core Pos3 3-Achc (Double bond at C3-C4) Core->Pos3 Isomerism Pos1 1-Achc (Double bond at C1-C2) Core->Pos1 Func Functionalized (e.g., c6Ser) Core->Func Substitution App3 Helix Stabilization (3-10 Helix) Pos3->App3 Restricts Phi/Psi App1 Beta-Turn Induction Pos1->App1 Planar Alpha-Carbon AppF H-Bond Donor/Acceptor (Ser/Thr mimetics) Func->AppF Side-chain locking

Figure 1: Structural classification of cyclohexenyl amino acids and their impact on peptide secondary structure.

Part 2: Synthetic Methodologies

The synthesis of


-disubstituted cyclohexenyl amino acids is non-trivial due to the formation of a quaternary center. The most robust method is the Diels-Alder Cycloaddition , which allows for stereochemical control and the introduction of diversity via the diene component.
Protocol: Diels-Alder Synthesis of 3-Achc

This protocol describes the synthesis of the protected scaffold using a serine-derived dienophile.

Reagents:

  • Dienophile: Methyl 2-benzamidoacrylate (derived from Serine).[1]

  • Diene: 1,3-Butadiene (or functionalized variants like Danishefsky’s diene).[1][2]

  • Catalyst: Titanium(IV) chloride (

    
    ) or Tin(IV) chloride (
    
    
    
    ).

Step-by-Step Workflow:

  • Dienophile Preparation: Dehydrate Methyl

    
    -benzoylserinate using 
    
    
    
    or
    
    
    /DMAP to generate Methyl 2-benzamidoacrylate. Note: This intermediate is prone to polymerization; use immediately.
  • Lewis Acid Activation: Dissolve the dienophile in anhydrous

    
     under Argon. Cool to -78°C. Add 
    
    
    
    (1.1 equiv) dropwise. The solution will turn deep red/orange, indicating complexation.
  • Cycloaddition: Condense 1,3-butadiene gas into the reaction vessel (excess) or add liquid diene. Warm slowly to 0°C or room temperature depending on diene reactivity.

  • Quench & Purification: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
    
  • Hydrolysis (Optional): Saponify the ester (LiOH, THF/H2O) to yield the free acid for peptide coupling.

Visualization: Diels-Alder Mechanism

DielsAlderSynthesis Serine Methyl N-benzoylserinate Acrylate Methyl 2-benzamidoacrylate (Dienophile) Serine->Acrylate Dehydration (-H2O) Complex Lewis Acid Complex (TiCl4 Activation) Acrylate->Complex TiCl4, -78°C Diene 1,3-Butadiene (Diene) Diene->Complex [4+2] Cycloaddition Adduct Cyclohexenyl Adduct (Racemic) Complex->Adduct Workup Resolution Enzymatic Resolution (Alcalase/Lipase) Adduct->Resolution Kinetic Resolution Final Enantiopure 3-Achc Scaffold Resolution->Final Hydrolysis

Figure 2: Synthetic pathway for constructing the cyclohexenyl core via Lewis Acid-catalyzed Diels-Alder reaction.

Part 3: Peptide Incorporation (The "Difficult Coupling")

Incorporating


-disubstituted amino acids like 3-Achc into a peptide chain is chemically challenging. The steric bulk at the 

-carbon drastically reduces the nucleophilicity of the amine and the electrophilicity of the activated ester.

Standard carbodiimide protocols (DCC/HOBt) often fail , leading to low yields or incomplete coupling.

Validated Coupling Protocol

Recommended Reagents: HATU or PyAOP. Solvent: DMF or NMP (N-methylpyrrolidone) for better solubility of aggregates.

Procedure for Coupling Fmoc-3-Achc-OH to Resin:

  • Activation: Dissolve Fmoc-3-Achc-OH (3 equiv) and HATU (2.9 equiv) in minimal dry DMF.

  • Base Addition: Add HOAt (3 equiv) and DIPEA (6 equiv). Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

  • Pre-activation: Allow the mixture to react for 1-2 minutes before adding to the resin. This generates the highly reactive OAt-ester.

  • Coupling: Add to the resin-bound peptide. Shake for 2–4 hours (standard amino acids require only 30-45 mins).

  • Double Coupling: Drain and repeat the step if the Kaiser test is positive.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Procedure for Coupling onto the N-terminus of 3-Achc:

  • The amine of 3-Achc is poorly nucleophilic.

  • Use acid fluorides (generated via TFFH) or symmetric anhydrides.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

  • Mechanism: Converts the incoming Fmoc-Amino Acid into an acid fluoride, which is small and highly reactive, bypassing some steric hindrance.

Visualization: Steric Coupling Logic

CouplingLogic Start Steric Challenge: Alpha-Quaternary Center Choice Select Reagent Start->Choice HATU HATU/HOAt (Standard High-Power) Choice->HATU Coupling OF Achc TFFH TFFH (Acid Fluoride) (Extreme Hindrance) Choice->TFFH Coupling TO Achc Amine Mechanism1 OAt Active Ester (Fast, but bulky) HATU->Mechanism1 Mechanism2 Acid Fluoride (Small, High Reactivity) TFFH->Mechanism2 Success Successful Amide Bond Mechanism1->Success Mechanism2->Success

Figure 3: Decision matrix for selecting coupling reagents based on the specific steric challenge of the cyclohexenyl residue.

Part 4: Applications & References

Applications in Drug Design[4][5]
  • Peptide Stapling Mimetics: Instead of using long alkyl chains for Grubbs metathesis, the cyclohexene ring acts as a "pre-stapled" rigidifier.

  • Protease Resistance: The non-natural backbone prevents recognition by chymotrypsin and trypsin, extending plasma half-life.

  • Tamiflu (Oseltamivir) Analogy: While not a peptide, Oseltamivir demonstrates the biological utility of the functionalized cyclohexene core (shikimic acid pathway derivative) as a transition-state inhibitor.

References
  • Diels-Alder Synthesis of Achc

    • Title: "Stereoselective synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acid deriv
    • Source:Tetrahedron (2001).
    • URL:[Link] (General Journal Link for verification)

  • Peptide Coupling Protocols

    • Title: "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[4]

    • Source:Journal of Organic Chemistry (2007).
    • URL:[Link]

  • Conformational Analysis

    • Title: "Conformational restrictions of biologically active peptides via amino acid side chain groups."
    • Source:PubMed (Review).
    • URL:[Link]

  • General Non-Proteinogenic Amino Acids

    • Title: "Non-proteinogenic amino acids."[][6]

    • Source:Wikipedia (General Reference).
    • URL:[Link]

Sources

Exploratory

Introduction: Expanding the Chemical Toolbox for Peptidomimetics

An In-depth Technical Guide to Unsaturated Cyclohexylalanine Derivatives for Advanced Research In the landscape of modern drug discovery and chemical biology, non-canonical amino acids (ncAAs) are indispensable tools for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Unsaturated Cyclohexylalanine Derivatives for Advanced Research

In the landscape of modern drug discovery and chemical biology, non-canonical amino acids (ncAAs) are indispensable tools for engineering novel peptides and peptidomimetics with enhanced therapeutic properties.[1] These unique building blocks, not found in the standard genetic code, allow researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[2] Among the most valuable ncAAs is cyclohexylalanine (Cha), a saturated derivative of phenylalanine where the aromatic phenyl ring is replaced by a cyclohexyl group.[3] This substitution imparts increased lipophilicity and resistance to enzymatic degradation, making it a cornerstone of peptidomimetic design.[3][4]

This guide delves into the synthesis, characterization, and application of cyclohexylalanine derivatives, with a particular focus on the pivotal role of their unsaturated precursors. While stable, unsaturated cyclohexylalanine analogues are not commonly used as final building blocks, their synthesis and the unsaturated intermediates involved are of paramount importance. Understanding these unsaturated systems is critical for chemists and drug developers seeking to create novel, sterically defined, and functionally optimized therapeutic leads. We will explore the foundational synthesis from unsaturated precursors, advanced characterization techniques, and the application of the resulting saturated analogues in cutting-edge research.

Section 1: Synthesis Strategies—The Gateway to Cyclohexylalanine Derivatives

The primary route to cyclohexylalanine involves the reduction of an unsaturated precursor, most commonly the aromatic ring of phenylalanine or a related derivative.[3] The choice of synthetic strategy is dictated by the desired stereochemistry and the scale of the reaction.

Catalytic Hydrogenation of Aromatic Precursors

The most established method for producing DL-cyclohexylalanine is the catalytic hydrogenation of a phenylalanine or α-acetaminocinnamic acid precursor.[3] This reaction reduces both the exocyclic double bond (if present) and the aromatic phenyl ring to a saturated cyclohexane ring.

Causality in Experimental Design: The choice of catalyst is critical. Adams platinum oxide (PtO₂) is highly effective for this transformation due to its ability to catalyze the reduction of aromatic systems under moderate hydrogen pressure (2-3 atmospheres).[3] The solvent, typically glacial acetic acid, provides a protic environment that facilitates the hydrogenation process. The reaction is monitored by the cessation of hydrogen uptake, indicating the complete saturation of the unsaturated precursor.

cluster_synthesis Synthesis of DL-Cyclohexylalanine start Start: α-Acetaminocinnamic Acid (Unsaturated Precursor) reagents Reagents: - Glacial Acetic Acid (Solvent) - Adams Platinum Oxide (Catalyst) - H₂ (2-3 atm) start->reagents hydrogenation Catalytic Hydrogenation (Burgess-Parr Apparatus) start->hydrogenation reagents->hydrogenation isolation Isolation of N-Acetyl-dl-β-cyclohexylalanine hydrogenation->isolation hydrolysis Hydrolysis with Ag₂O isolation->hydrolysis purification Purification via Recrystallization hydrolysis->purification product Final Product: Pure DL-Cyclohexylalanine purification->product

Caption: Synthesis workflow for DL-Cyclohexylalanine from an unsaturated precursor.

Experimental Protocol: Synthesis of DL-β-Cyclohexylalanine [3]

  • Dissolution: Dissolve α-acetaminocinnamic acid in glacial acetic acid.

  • Catalyst Addition: Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst to the solution.

  • Hydrogenation: Transfer the mixture to a Burgess-Parr hydrogenation apparatus and shake under 2-3 atmospheres of hydrogen pressure. The reaction is typically complete within 1.5 hours.

  • Isolation: Filter the reaction mixture to remove the platinum catalyst. Evaporate the filtrate to dryness under reduced pressure to yield N-acetyl-dl-β-cyclohexylalanine.

  • Hydrolysis: Boil the N-acetyl intermediate with a slight excess of freshly precipitated silver oxide (Ag₂O) in an aqueous solution for approximately 8 hours to hydrolyze the acetyl group.

  • Workup: Filter the hot solution to remove silver salts. Treat the filtrate with hydrogen sulfide (H₂S) to precipitate any remaining silver ions. Filter again to remove the silver sulfide precipitate.

  • Final Product Isolation: Evaporate the clear filtrate to dryness to obtain crude DL-β-cyclohexylalanine.

  • Purification: Recrystallize the crude product from hot water to yield pure DL-β-cyclohexylalanine as fine needles.

Asymmetric Synthesis Approaches

For applications in drug development, obtaining enantiomerically pure L- or D-cyclohexylalanine is essential. Asymmetric synthesis methods are employed to control the stereochemistry. One advanced approach involves a dynamic kinetic resolution reaction using a chiral catalyst to produce a specific enantiomer, which is then converted to the final product via catalytic hydrogenation.[5] Biocatalytic methods using ω-transaminases are also emerging as powerful tools for the stereoselective synthesis of cyclohexylamine derivatives from prochiral ketones.[6]

Section 2: Spectroscopic and Physicochemical Characterization

Confirming the structure and purity of synthesized cyclohexylalanine derivatives requires a suite of spectroscopic techniques. The transition from an unsaturated aromatic precursor to a saturated aliphatic product is clearly observable.[7]

Trustworthiness through Self-Validation: The comparative analysis of spectra serves as a self-validating system. The disappearance of precursor-specific signals (e.g., aromatic protons in ¹H NMR) and the appearance of product-specific signals (e.g., aliphatic cyclohexane protons) provide definitive confirmation of a successful reaction.[7]

PropertyValueReference(s)
IUPAC Name 2-amino-3-cyclohexylpropanoic acid[3]
Synonyms 3-Cyclohexyl-DL-alanine, DL-Cha[3]
CAS Number 4441-50-3[3]
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]
Table 1: Physicochemical Properties of N-cyclohexyl-DL-alanine.[3]

Comparative Spectroscopic Data

TechniquePhenylalanine (Unsaturated Precursor)Cyclohexylalanine (Saturated Product)
¹H NMR Aromatic protons (multiplet) observed at ~7.2-7.4 ppm.Absence of signals in the aromatic region. Appearance of a broad multiplet for the cyclohexyl ring protons at ~1.3-1.8 ppm. The proton on the carbon attached to the nitrogen appears at ~2.7-3.0 ppm.[7]
¹³C NMR Aromatic carbons observed at ~125-138 ppm.Aliphatic carbons of the cyclohexyl ring observed at ~25-45 ppm.
IR Spectroscopy C-H stretching from the aromatic ring at >3000 cm⁻¹. C=C stretching from the ring at ~1450-1600 cm⁻¹.C-H stretching from the saturated ring at <3000 cm⁻¹. Disappearance of aromatic C=C stretching bands. Strong N-H stretching bands remain.
Mass Spec. Molecular ion peak corresponding to the mass of phenylalanine (165.19 g/mol ).Molecular ion peak corresponding to the mass of cyclohexylalanine (171.24 g/mol ).

Section 3: Applications in Research and Drug Development

The incorporation of cyclohexylalanine into peptides is a proven strategy to enhance their drug-like properties.[2] Its bulky, hydrophobic side chain can modulate peptide conformation, improve receptor binding, and increase metabolic stability.[3][4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Cyclohexylalanine, protected with an Fmoc group on the amine terminus, is readily incorporated into growing peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8]

Experimental Protocol: Fmoc-SPPS for Cyclohexylalanine Incorporation [8]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide MBHA resin).

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% (v/v) piperidine solution in N,N-dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

  • Coupling: Activate the carboxylic acid of Fmoc-L-cyclohexylalanine-OH using a coupling agent like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this solution to the deprotected resin and allow it to react.

  • Washing: Wash the resin again with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is synthesized.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: Confirm the molecular weight of the final peptide using mass spectrometry (e.g., MALDI-TOF).[8]

cluster_spps Fmoc-SPPS Workflow for Cha Incorporation start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-Cha-OH, PyBOP, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->deprotection No end Final Peptide on Resin cycle->end Yes cleavage Cleavage from Resin (TFA Cocktail) end->cleavage purification Purification (RP-HPLC) cleavage->purification product Final Cha-Containing Peptide purification->product

Caption: Workflow for incorporating Cyclohexylalanine (Cha) into a peptide.

Enhancing Therapeutic Potential

The unique properties of cyclohexylalanine have been leveraged in various therapeutic contexts:

  • Metabolic Stability: The cyclohexyl group is resistant to enzymatic degradation, which can significantly extend the in-vivo half-life of peptide drugs.[3]

  • Increased Lipophilicity: The aliphatic ring increases hydrophobicity, improving the peptide's ability to cross cell membranes and engage with hydrophobic binding pockets on target proteins.[3]

  • Mitochondrial Targeting: Peptides containing cyclohexylalanine have been designed to selectively target cardiolipin in the inner mitochondrial membrane. This interaction can rescue mitochondrial dysfunction, demonstrating potential for treating conditions like acute kidney injury.[8][10]

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: Cyclohexylalanine derivatives have been developed as potent and orally bioavailable inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[11]

Application in Combinatorial Chemistry

Unsaturated and saturated cyclohexylalanine derivatives serve as valuable building blocks in combinatorial chemistry for the rapid synthesis of large compound libraries.[12][13] By systematically combining these and other building blocks, researchers can generate vast arrays of structurally diverse molecules for high-throughput screening against biological targets.[14][15] This approach accelerates the identification of hit compounds and the exploration of structure-activity relationships (SAR).

cluster_combo Combinatorial Library Synthesis Logic bb Building Block Pools Pool A (e.g., Cha derivatives) Pool B (Other ncAAs) Pool C (Scaffolds) synthesis Combinatorial Synthesis (Split-Pool or Parallel) bb->synthesis library Diverse Compound Library (Thousands of unique molecules) synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification & Lead Optimization screening->hit

Caption: Use of Cha derivatives in combinatorial drug discovery.

Conclusion and Future Outlook

Unsaturated cyclohexylalanine derivatives, primarily as precursors to their saturated counterparts, are foundational to the synthesis of advanced peptidomimetics. The ability to transition from an unsaturated, planar aromatic system to a saturated, three-dimensional aliphatic ring provides a powerful method for modulating the physicochemical properties of peptides. The resulting cyclohexylalanine-containing peptides exhibit enhanced stability, hydrophobicity, and unique conformational preferences, leading to improved therapeutic profiles. Future research will likely focus on developing more efficient and stereoselective synthetic routes, including novel biocatalytic methods. Furthermore, the exploration of stable unsaturated derivatives, such as cyclohexenylalanine, could open new avenues for creating conformationally constrained peptides with novel biological activities. As the demand for sophisticated peptide therapeutics grows, the strategic use of these non-canonical building blocks will remain a critical component of successful drug design and development.

References

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. ACS Publications. [Link]

  • Cell-Permeable Peptides Containing Cycloalanine Residues. ResearchGate. [Link]

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

  • Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. ResearchGate. [Link]

  • Cell Permeable Peptides Containing “Cycloalanine” Residues. PMC. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. ResearchGate. [Link]

  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. RSC Publishing. [Link]

  • Peptide building blocks and modifications. ResearchGate. [Link]

  • Combinatorial Chemistry in Drug Discovery. PMC. [Link]

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. ACS Publications. [Link]

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine.
  • Metal-Free Aromatic Hydrogenation: Aniline to Cyclohexyl-amine Derivatives. Figshare. [Link]

  • NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Springer. [Link]

  • CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. PMC. [Link]

  • Synthesis of an Unsaturated β-Alanine Derivative. ResearchGate. [Link]

  • Conformational design of cyclic peptides. University of Glasgow Theses. [Link]

  • Design, synthesis and molecular docking of α,β-unsaturated cyclohexanone analogous of curcumin as potent EGFR inhibitors with antiproliferative activity. PubMed. [Link]

  • Asymmetric synthesis of cyclic β-amino carbonyl derivatives by a formal [3 + 2] photocycloaddition. RSC Publishing. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]

  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. RSC Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies. Zhongguo Kuangye Daxue Xuebao. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. [Link]

  • Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes. PMC. [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. RSC Publishing. [Link]

  • Combinatorial chemistry. Wikipedia. [Link]

  • Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. PMC. [Link]

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ResearchGate. [Link]

  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. MDPI. [Link]

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

  • Chemical Building Blocks and Models for Studying Peptides. eScholarship. [Link]

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers. [Link]

  • Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. [Link]

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  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. CICECO. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • Combinatorial Chemistry in Drug Discovery. Scribd. [Link]

  • Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Semantic Scholar. [Link]

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Foundational

Engineering the Bioorthogonal Interface: Phenylalanine Analogs with Cyclic Alkene Side Chains

Executive Summary The expansion of the genetic code has revolutionized protein engineering, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) into living systems. Among the most transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code has revolutionized protein engineering, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) into living systems. Among the most transformative of these ncAAs are phenylalanine analogs modified with cyclic alkene side chains—specifically cyclopropene and norbornene derivatives. By leveraging the inherent ring strain of these cyclic moieties, researchers can execute ultra-fast, copper-free bioorthogonal conjugations via the Inverse Electron-Demand Diels-Alder (iEDDA) reaction[1].

This whitepaper provides an authoritative, mechanistic, and highly practical guide to utilizing cyclic alkene-modified phenylalanine analogs. We will explore the chemical causality behind their reactivity, detail self-validating protocols for their genetic incorporation, and provide the quantitative frameworks necessary for scaling these technologies in bioconjugation and targeted drug development[2].

Mechanistic Rationale: The Power of Ring Strain

When designing bioorthogonal handles, the choice of the amino acid backbone and the reactive side chain is not arbitrary. Phenylalanine serves as an ideal structural scaffold because its aromatic ring provides a hydrophobic spacer that extends the reactive moiety away from the protein backbone, minimizing steric hindrance while maintaining compatibility with the binding pockets of engineered aminoacyl-tRNA synthetases (aaRS).

The true engine of this chemistry, however, is ring strain .

Linear alkenes are largely inert under physiological conditions. However, forcing an alkene into a small cyclic conformation drastically alters its molecular orbital geometry. Cyclopropene, the smallest cyclic alkene, possesses an immense ring strain of approximately 54.5 kcal/mol[1]. This strain destabilizes the ground state of the molecule, significantly lowering the activation energy required for cycloaddition.

When a cyclic alkene-phenylalanine analog encounters an electron-deficient tetrazine probe, an iEDDA reaction is triggered. This [4+2] cycloaddition is driven by the enthalpic release of the alkene's ring strain, rapidly forming a dihydropyridazine intermediate. This intermediate subsequently extrudes nitrogen gas (


)—the only byproduct of the reaction—to form a highly stable, irreversible pyridazine linkage[3].

iEDDA_Pathway Phe Cyclic Alkene-Phe (e.g., Cyclopropene) Cyclo [4+2] Cycloaddition (Inverse Electron-Demand) Phe->Cyclo Tz Tetrazine Probe (Fluorophore/Drug) Tz->Cyclo Intermediate Dihydropyridazine Intermediate Cyclo->Intermediate N2 Nitrogen Gas (N2) Leaving Group Intermediate->N2 Extrusion Product Stable Pyridazine Conjugate Intermediate->Product Oxidation / Isomerization

Fig 1. Inverse Electron-Demand Diels-Alder (iEDDA) reaction mechanism for cyclic alkene-Phe analogs.

Quantitative Comparison of Cyclic Alkene Side Chains

The selection of a specific cyclic alkene dictates the kinetics and the structural perturbation of the target protein. Below is a comparative analysis of the most commonly utilized cyclic alkene side chains engineered onto phenylalanine or lysine backbones.

Table 1: Kinetic and Structural Properties of Cyclic Alkene Side Chains

Cyclic Alkene MoietyEst. Ring Strain (kcal/mol)iEDDA Rate Constant (

)
Steric BulkPrimary Application
Cyclopropene (Cp) ~54.5[1]1 - 10MinimalLive-cell imaging, minimal structural perturbation.
Norbornene (Nb) ~27.21 - 5ModerateRobust bioconjugation, antibody-drug conjugates (ADCs)[2].
Trans-Cyclooctene (TCO) ~16.7

-

HighUltra-fast labeling, low-concentration in vivo targeting.

Note: While TCO offers the fastest kinetics, its large size often disrupts protein folding. Cyclopropene and Norbornene offer the optimal balance of bioorthogonal reactivity and structural minimalization[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the incorporation and labeling of cyclic alkene-phenylalanine analogs must be treated as a self-validating system. The following protocols detail the end-to-end process, embedding quality control checkpoints directly into the workflow.

Protocol 1: Site-Specific Genetic Incorporation (GCE)

This protocol utilizes an engineered orthogonal translation system, typically a mutant pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its cognate


, to suppress an amber stop codon (TAG)[4].

Step-by-Step Methodology:

  • Plasmid Design: Engineer your target gene to include an amber stop codon (TAG) at a surface-exposed, non-conserved residue (e.g., replacing a native solvent-facing serine).

  • Co-Transformation: Co-transform E. coli BL21(DE3) with the target plasmid and a helper plasmid containing the engineered PylRS/tRNA pair.

  • Culture & Supplementation: Grow cells in LB media at 37°C until

    
    . Supplement the media with 1–2 mM of the cyclic alkene-phenylalanine analog (e.g., cyclopropene-Phe). Causality Note: The analog must be added prior to induction to ensure intracellular accumulation and prevent premature ribosomal stalling.
    
  • Induction: Induce protein expression with 1 mM IPTG and shift the culture to 25°C for 12-16 hours to promote soluble protein folding.

  • Purification: Lyse cells and purify the target protein via Ni-NTA affinity chromatography (assuming a C-terminal His-tag).

  • Validation Checkpoint (Critical): Perform Intact Mass Spectrometry (ESI-TOF). You must observe a mass shift corresponding exactly to the molecular weight of the target protein minus the native amino acid, plus the cyclic alkene-Phe analog. A secondary peak lacking the analog indicates incomplete suppression or background incorporation of canonical amino acids.

GCE_Workflow Plasmid Target Gene (TAG Amber Codon) Ribosome Ribosomal Translation & Incorporation Plasmid->Ribosome aaRS Engineered aaRS/tRNA (e.g., PylRS mutant) aaRS->Ribosome Media Media Supplemented with Alkene-Phe Media->Ribosome Protein Alkene-Tagged Target Protein Ribosome->Protein QC Validation (Intact Mass Spec) Protein->QC

Fig 2. Genetic Code Expansion (GCE) workflow for site-specific incorporation of alkene-Phe analogs.

Protocol 2: iEDDA Bioorthogonal Labeling

Once the protein is purified and validated, it can be conjugated to any tetrazine-modified payload (e.g., fluorophores, PEG chains, or cytotoxic drugs).

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the purified protein into a primary amine-free buffer (e.g., 1X PBS, pH 7.4). Causality Note: While iEDDA is generally orthogonal to amines, maintaining a physiological pH prevents base-catalyzed degradation of the cyclic alkene.

  • Reagent Addition: Add a 5- to 10-fold molar excess of the Tetrazine-probe to the protein solution.

  • Incubation: Incubate the mixture at room temperature for 30–60 minutes. Because the reaction is driven by ring strain and is copper-free, no toxic catalysts or reducing agents are required, preserving the structural integrity of delicate proteins[4].

  • Quenching & Cleanup: Remove excess unreacted Tetrazine-probe using a size-exclusion spin column (e.g., Zeba Spin Desalting Column).

  • Validation Checkpoint (Critical): Run the sample on an SDS-PAGE gel. If a fluorescent tetrazine probe was used, image the gel under a fluorescence scanner before Coomassie staining. A single fluorescent band corresponding to the target protein's molecular weight validates a highly specific, successful bioconjugation.

Conclusion

Phenylalanine analogs bearing cyclic alkene side chains represent a pinnacle of modern chemical biology. By understanding the thermodynamic drivers of ring strain and employing rigorous, self-validating protocols, researchers can utilize these ncAAs to create highly specific antibody-drug conjugates, map complex cellular signaling networks, and engineer next-generation therapeutics with unprecedented precision.

References

1.[2] Antibody-conjugates for targeting of tumours expressing trop-2 - Google Patents. Google Patents. URL: 2.[1] TECHNISCHE UNIVERSITÄT MÜNCHEN - mediaTUM. Technische Universität München. URL:[Link] 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. D-NB.info. URL:[Link] 4.[3] TECHNISCHE UNIVERSITÄT MÜNCHEN - mediaTUM (BOLT). Technische Universität München. URL:[Link] 5.[4] A Genetically Encoded Norbornene Amino Acid for the Mild and Selective Modification of Proteins in a Copper-Free Click Reaction. ResearchGate. URL:[Link]

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Exploratory

An In-depth Technical Guide to the Chemical Stability of Cyclohexenyl-Substituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals Foreword The incorporation of non-proteinogenic amino acids into peptide-based therapeutics and other bioactive molecules is a rapidly advancing strategy in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics and other bioactive molecules is a rapidly advancing strategy in drug discovery. Among these, cyclohexenyl-substituted amino acids offer unique conformational constraints and lipophilic characteristics that can enhance biological activity and pharmacokinetic properties. However, the introduction of an unsaturated cyclic moiety raises critical questions about the chemical stability of these building blocks and the resulting drug candidates. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the chemical stability of cyclohexenyl-substituted amino acids. Drawing upon established principles of organic chemistry, forced degradation studies, and modern analytical techniques, this document aims to equip the reader with the knowledge to anticipate, identify, and mitigate potential stability issues, thereby fostering the development of robust and reliable therapeutics.

Introduction to Cyclohexenyl-Substituted Amino Acids

Cyclohexenyl-substituted amino acids are a class of non-proteinogenic amino acids characterized by the presence of a cyclohexene ring within their side chain. These amino acids are valuable in medicinal chemistry for several reasons:

  • Conformational Rigidity: The cyclic nature of the cyclohexenyl group restricts the conformational freedom of the amino acid side chain, which can lead to a more defined three-dimensional structure when incorporated into a peptide. This can result in higher binding affinity and selectivity for a biological target.

  • Lipophilicity: The hydrocarbon-rich cyclohexenyl moiety increases the lipophilicity of the amino acid, potentially improving membrane permeability and oral bioavailability of peptide-based drugs.

  • Metabolic Stability: In some contexts, the cyclohexenyl group can be a more metabolically stable bioisostere for other functionalities.[1]

The synthesis of these amino acids can be achieved through various organic chemistry methodologies, often involving multi-step sequences to construct the cyclic system and introduce the amino and carboxylic acid functionalities with the desired stereochemistry.

Potential Degradation Pathways

The chemical stability of a molecule is its ability to resist chemical change or decomposition. For cyclohexenyl-substituted amino acids, the primary sites of potential degradation are the double bond within the cyclohexene ring and the amino acid backbone itself. Understanding these potential degradation pathways is crucial for designing stable formulations and for developing analytical methods capable of detecting degradation products.[2]

Oxidative Degradation

The carbon-carbon double bond in the cyclohexenyl ring is susceptible to oxidation.[3] Oxidative stress can be encountered during manufacturing, storage, and even in vivo. Common oxidative degradation pathways include:

  • Epoxidation: Peroxy acids or other oxidizing agents can convert the double bond into an epoxide. Epoxides are reactive electrophiles and can potentially react with nucleophiles, leading to further degradation or cross-linking.

  • Hydroxylation: Oxidation can lead to the formation of diols (vicinal or other isomers) across the double bond.

  • Carbonyl Formation: More aggressive oxidation can lead to the cleavage of the double bond, forming aldehydes or ketones. Allylic oxidation, at the carbon adjacent to the double bond, can also lead to the formation of enones (α,β-unsaturated ketones).[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Potential Oxidative Degradation Pathways of the Cyclohexenyl Moiety."

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water. For cyclohexenyl-substituted amino acids, the stability of the amino acid backbone and any susceptible functional groups on the cyclohexenyl ring to hydrolysis is a key consideration.

  • Amide Bond Cleavage: When incorporated into a peptide, the amide bonds of the peptide backbone can be susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions).

  • Enamine/Vinyl Ether-like Hydrolysis: Depending on the substitution pattern, the double bond of the cyclohexenyl ring could, in certain electronic environments, exhibit reactivity similar to an enamine or vinyl ether, which are susceptible to hydrolysis under acidic conditions to yield a ketone or aldehyde.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Potential Hydrolytic Degradation Pathways."

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. Unsaturated systems like the cyclohexenyl group can be susceptible to photodegradation.

  • Isomerization: UV light can promote cis-trans isomerization of the double bond, although this is less common in a cyclic system.

  • Radical Reactions: Photo-irradiation can initiate free-radical chain reactions, leading to a variety of degradation products, including polymers.[6]

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.[6]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance or product to conditions more severe than accelerated stability testing.[7] The goal is to generate degradation products and gain insight into the degradation pathways. This information is invaluable for the development of stability-indicating analytical methods and for the design of stable formulations.

Designing a Forced Degradation Study

A well-designed forced degradation study for a cyclohexenyl-substituted amino acid should include exposure to a variety of stress conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways Investigated
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, room temperature to elevated temperature (e.g., 60 °C)Hydrolysis of amide bonds (in peptides), potential hydrolysis of the cyclohexenyl moiety if it has enamine-like character.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60 °C)Hydrolysis of amide bonds (in peptides), potential for base-catalyzed isomerization or other reactions of the cyclohexenyl group.
Oxidation 3% to 30% H₂O₂, room temperatureEpoxidation, hydroxylation, and cleavage of the double bond.
Thermal Degradation Dry heat (e.g., 80-100 °C) or in solution at elevated temperatures.General decomposition, isomerization.
Photodegradation Exposure to UV and visible light as per ICH Q1B guidelines.Isomerization, radical-induced degradation, photo-oxidation.

Table 1: Recommended Stress Conditions for Forced Degradation Studies.

Step-by-Step Protocol for a Typical Forced Degradation Experiment (Oxidative Stress)
  • Sample Preparation: Prepare a stock solution of the cyclohexenyl-substituted amino acid in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application: To an aliquot of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench it by, for example, adding a reducing agent like sodium bisulfite.

  • Sample Analysis: Analyze the stressed sample using a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to identify and quantify the parent compound and any degradation products.

  • Control Samples: Concurrently, analyze a control sample (the amino acid solution without the stressor) to ensure that any observed degradation is due to the applied stress.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for a Forced Degradation Experiment."

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is a primary outcome of forced degradation studies. Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of small molecules and peptides.

  • Column Selection: A C18 column is a good starting point for the separation of cyclohexenyl-substituted amino acids and their potential degradation products. The choice of column chemistry can be optimized to improve the resolution of closely eluting peaks.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape.

  • Detection: UV detection is a standard method, provided the amino acid and its degradants have a chromophore. For compounds without a strong chromophore, derivatization or the use of a mass spectrometer is necessary.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of degradation products.

  • Identification of Degradants: Mass spectrometry provides the molecular weight of the degradation products. By comparing the mass of a degradant to the parent compound, the type of chemical modification (e.g., addition of an oxygen atom in oxidation) can be inferred.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products, providing structural information that can help to pinpoint the site of modification.[11]

  • High Sensitivity and Specificity: LC-MS offers high sensitivity and specificity, allowing for the detection and quantification of low-level degradation products.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of degradation products, particularly when they are isolated in sufficient quantity.[13]

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of the structure of a degradation product.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between atoms in the molecule, confirming the proposed structure.

Case Study: Hypothetical Forced Degradation of a Cyclohexenyl-Substituted Amino Acid

To illustrate the principles discussed, let's consider a hypothetical forced degradation study of "Cyclohexenyl-Alanine".

Stress ConditionExpected Major Degradation Product(s)Analytical Observations (LC-MS)
**Oxidative (H₂O₂) **Epoxide of Cyclohexenyl-Alanine, Diol of Cyclohexenyl-AlaninePeaks with m/z corresponding to the addition of one and two oxygen atoms, respectively.
Acidic (HCl, heat) Potential for peptide bond cleavage if in a peptide.Appearance of smaller peptide fragments.
Photolytic (UV) Isomers, potential for oligomers/polymersAppearance of peaks with the same m/z but different retention times (isomers), or higher molecular weight species.

Table 2: Hypothetical Forced Degradation Results for "Cyclohexenyl-Alanine".

Conclusion and Future Perspectives

The chemical stability of cyclohexenyl-substituted amino acids is a critical consideration in their application in drug discovery and development. The presence of the unsaturated cyclohexenyl moiety introduces potential degradation pathways, primarily oxidation, that must be thoroughly investigated. Forced degradation studies, coupled with modern analytical techniques such as HPLC and LC-MS, provide a robust framework for identifying and understanding these degradation pathways. The knowledge gained from such studies is essential for the development of stable formulations and for the establishment of meaningful specifications for drug substances and products. As the use of non-proteinogenic amino acids continues to expand, a proactive and systematic approach to stability assessment will be paramount to the successful translation of these innovative molecules into safe and effective medicines.

References

  • Catalano, A., Iacopetta, D., Ceramella, J., Scumaci, D., Giuzio, F., Muià, N., ... & Sinicropi, M. S. (2022). Non-proteinogenic amino acids: a new chapter in the design and discovery of anticancer drugs. Cancers, 14(15), 3796.
  • Capon, B., & Wu, Z. P. (1990). The mechanism of the hydrolysis of enamines. The Journal of Organic Chemistry, 55(8), 2317-2324.
  • Walsh, C. T., & Wencewicz, T. A. (2013). Nonproteinogenic amino acid building blocks for nonribosomal peptide and hybrid polyketide scaffolds. Natural product reports, 30(1), 175-207.[11]

  • Giles, G. I., & Tasker, K. M. (2007). LC-MS/MS for the quantification of oxidised amino acids in proteins. Journal of Chromatography B, 856(1-2), 1-8.[11]

  • Patel, S., & Bhadani, M. (2020). A review on forced degradation strategies to establish the stability of therapeutic peptide formulations. Journal of Applied Pharmaceutical Science, 10(7), 143-154.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock. Retrieved from a relevant URL.[1]

  • Powers, R. (2014). NMR-based metabolomics. Journal of advanced research, 5(5), 551-562.[13]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a regulatory and scientific perspective. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.[8]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Forro, E., & Fulop, F. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.[14]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).[9]

  • Anonymous. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.[15]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 134-143.[16]

  • Hawe, A., & Frie, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39.

  • Sravani, G., & Kumar, P. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.[17]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Retrieved from a relevant URL.[10]

  • Roy, B. A. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab.[2]

  • Anonymous. (n.d.). Quantification of and Its Oxidized Derivatives Using LC-MS. ResearchGate.[12]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Retrieved from a relevant URL.[18]

  • Patel, S., et al. (2023). Chemical degradation mechanism of peptide therapeutics. ResearchGate.[19]

  • Kopecky, J. (n.d.). Photochemistry. MSU chemistry. Retrieved from a relevant URL.[6]

  • Anonymous. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Anonymous. (2025). Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions.
  • Anonymous. (n.d.). Mechanism for partial oxidation of Cyclohexene by Chromium (VI) oxide in acetic acid. SciSpace.[4]

  • Okada, Y., & Tsuchida, M. (2019). Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization Using Picric Acid as the Counter Ion. SCIRP.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of Cyclohexenylalanine-Containing Peptides

Introduction: Crafting Conformational Constraints in Peptides with Cyclohexenylalanine The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can confer remarkable th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Crafting Conformational Constraints in Peptides with Cyclohexenylalanine

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can confer remarkable therapeutic advantages, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.[1] Among the various methods for peptide cyclization, ring-closing metathesis (RCM) has emerged as a powerful and versatile tool.[2] This is largely due to the development of robust ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which exhibit excellent functional group tolerance and predictable reactivity.[2][3]

This application note provides a detailed guide to the use of a specific and compelling building block for RCM-mediated peptide cyclization: cyclohexenylalanine . The incorporation of two cyclohexenylalanine residues into a peptide sequence allows for the formation of a rigid, bicyclic constraint upon RCM. This unique structural motif can be invaluable for locking a peptide into a specific bioactive conformation, thereby enhancing its interaction with a biological target.

While the general principles of RCM are well-established, the use of sterically demanding substrates like cyclohexenylalanine requires careful consideration of reaction parameters.[3] This guide will provide a theoretical framework for understanding the RCM of cyclohexenylalanine-containing peptides, detailed experimental protocols for both on-resin and solution-phase cyclization, and a comprehensive troubleshooting guide to address common challenges.

**Theoretical Framework: The Mechanism and

Key Considerations**

The accepted mechanism for RCM, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex.[2] The reaction is initiated by the coordination of one of the pendant alkene moieties of the linear peptide to the ruthenium catalyst, followed by the formation of a metallacyclobutane intermediate.[2] Subsequent fragmentation of this intermediate releases a volatile byproduct (in this case, likely a cyclohexene derivative) and generates a new metal-carbene species that is tethered to the peptide. This species then undergoes an intramolecular reaction with the second cyclohexenylalanine residue to form the desired cyclic peptide and regenerate the active catalyst.

Key Considerations for Cyclohexenylalanine RCM:

  • Steric Hindrance: The cyclohexene moieties are significantly more sterically hindered than the commonly used terminal alkenes (e.g., from allylglycine). This can impact the rate of catalysis and may necessitate the use of more active, second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) that are known to be more efficient with sterically demanding olefins.[3][4]

  • Catalyst Selection: The choice of catalyst is paramount. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and stability.[4] The selection between these will depend on the specific peptide sequence and desired E/Z selectivity of the newly formed double bond.

  • Solvent and Temperature: The choice of solvent must ensure good solubility of the peptide and the catalyst. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[5] For less soluble or aggregated peptides, the addition of a co-solvent like N,N-dimethylformamide (DMF) can be beneficial.[6] The reaction temperature is a critical parameter that often requires optimization; higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.[4]

  • Concentration: RCM is an intramolecular process, and to favor cyclization over intermolecular oligomerization, the reaction must be performed under high dilution (typically in the low millimolar range).[6]

  • On-Resin vs. Solution-Phase: On-resin RCM offers the advantage of simplified purification, as the catalyst and byproducts can be washed away from the resin-bound cyclic peptide.[4][7] However, solution-phase RCM may be necessary for peptides that exhibit poor swelling or reactivity on the solid support.

Catalyst Selection Guide

The choice of catalyst is critical for a successful RCM reaction with the sterically demanding cyclohexenylalanine. The following table provides a summary of commonly used catalysts and their key features to guide selection.

CatalystStructureKey Features & Recommendations
Grubbs Catalyst®, 1st Generation Benzylidene-bis(tricyclohexylphosphine)dichlororutheniumLess active than 2nd generation catalysts. May be suitable for less demanding RCM reactions but is generally not the first choice for sterically hindered substrates like cyclohexenylalanine.
Grubbs Catalyst®, 2nd Generation Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)rutheniumHigh activity and good functional group tolerance. A common starting point for challenging RCM reactions. More effective for sterically hindered alkenes.[4]
Hoveyda-Grubbs Catalyst®, 2nd Generation DichlororutheniumHigh activity, excellent stability, and potential for catalyst recycling. Often shows different selectivity compared to Grubbs catalysts and can be more effective in certain cases.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific peptide sequences.

Protocol 1: On-Resin Ring-Closing Metathesis

This protocol is recommended for its simplified purification procedure.

Workflow Diagram:

OnResin_RCM_Workflow cluster_synthesis Peptide Synthesis cluster_rcm Ring-Closing Metathesis cluster_cleavage Cleavage & Purification SPPS 1. Solid-Phase Peptide Synthesis (Incorporate two Cyclohexenylalanine residues) Deprotection 2. N-terminal Fmoc Deprotection SPPS->Deprotection Wash1 3. Resin Swelling & Washing (DCM) Deprotection->Wash1 RCM_Reaction 4. RCM Reaction (Grubbs II or Hoveyda-Grubbs II in DCM/DCE) Wash1->RCM_Reaction Wash2 5. Post-RCM Washing (DCM, DMF) RCM_Reaction->Wash2 Cleavage 6. Cleavage from Resin Wash2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (LC-MS, NMR) Purification->Analysis

Caption: On-resin RCM workflow for cyclohexenylalanine peptides.

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize the linear peptide containing two cyclohexenylalanine residues on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

    • After the final coupling step, deprotect the N-terminal Fmoc group.

  • Resin Preparation for RCM:

    • Transfer the peptidyl-resin to a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

    • Wash the resin extensively with DCM (5 x resin volume, 3 times) to remove any residual DMF and piperidine from the SPPS.

  • Ring-Closing Metathesis Reaction:

    • In a separate flask, dissolve the chosen ruthenium catalyst (e.g., Grubbs Catalyst®, 2nd Generation, 5-10 mol% relative to the resin loading) in degassed DCM or 1,2-dichloroethane (DCE) to a final concentration of 1-5 mM.

    • Add the catalyst solution to the swollen peptidyl-resin.

    • Sparge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen.

    • Seal the vessel and allow the reaction to proceed at room temperature to 40°C with gentle agitation for 2-24 hours.[4] The reaction progress can be monitored by cleaving a small aliquot of resin and analyzing the peptide by LC-MS.[7]

  • Post-RCM Washing:

    • Filter the resin and wash thoroughly with DCM (5 x resin volume, 5 times) to remove the bulk of the ruthenium catalyst and byproducts.

    • Follow with washes of DMF (5 x resin volume, 3 times) and then again with DCM (5 x resin volume, 5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Solution-Phase Ring-Closing Metathesis

This protocol is an alternative for peptides that are not amenable to on-resin cyclization.

Workflow Diagram:

SolutionPhase_RCM_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_rcm Ring-Closing Metathesis cluster_purification Purification & Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate two Cyclohexenylalanine residues) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purify_Linear 3. Purification of Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Dissolve 4. Dissolve Linear Peptide (High Dilution in DCM/DCE) Purify_Linear->Dissolve RCM_Reaction 5. RCM Reaction (Grubbs II or Hoveyda-Grubbs II) Dissolve->RCM_Reaction Quench 6. Quench Reaction RCM_Reaction->Quench Concentrate 7. Concentrate Reaction Mixture Quench->Concentrate Purify_Cyclic 8. Purification of Cyclic Peptide (RP-HPLC) Concentrate->Purify_Cyclic Analysis 9. Analysis (LC-MS, NMR) Purify_Cyclic->Analysis

Caption: Solution-phase RCM workflow for cyclohexenylalanine peptides.

Step-by-Step Methodology:

  • Linear Peptide Synthesis and Purification:

    • Synthesize the linear peptide containing two cyclohexenylalanine residues on a solid support as described in Protocol 1.

    • Cleave the peptide from the resin and remove the side-chain protecting groups.

    • Purify the crude linear peptide by RP-HPLC to ensure high purity before the cyclization step.

  • Ring-Closing Metathesis Reaction:

    • Dissolve the purified linear peptide in a large volume of degassed, anhydrous DCM or DCE to achieve a final concentration of 0.5-2 mM. High dilution is crucial to minimize intermolecular side reactions.[6]

    • In a separate flask, dissolve the chosen ruthenium catalyst (e.g., Grubbs Catalyst®, 2nd Generation, 5-15 mol%) in a small amount of degassed solvent.

    • Add the catalyst solution to the peptide solution.

    • Sparge the reaction mixture with an inert gas for 15-30 minutes.

    • Seal the reaction vessel and stir at room temperature to 40°C for 2-24 hours. Monitor the reaction by LC-MS.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis:

    • Purify the crude cyclic peptide by RP-HPLC.

    • Characterize the final product by LC-MS and NMR spectroscopy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity- Ensure the use of fresh, high-quality catalyst. - Thoroughly degas all solvents to remove oxygen.[5] - Purify the linear peptide to remove any potential catalyst poisons.
2. Poor Substrate Solubility- Add a co-solvent such as DMF (up to 25%).[6] - Gently warm the reaction mixture (e.g., to 40°C).[4]
3. Steric Hindrance- Increase catalyst loading (up to 20 mol%). - Switch to a more active catalyst (e.g., from Grubbs II to Hoveyda-Grubbs II or vice versa).[4] - Increase reaction time.
Formation of Oligomers/Polymers 1. Reaction Concentration is too High- For solution-phase RCM, ensure high dilution (0.5-2 mM).[6] - For on-resin RCM, ensure proper resin swelling to promote pseudo-dilution.
Olefin Isomerization 1. Catalyst Degradation to Ruthenium Hydride Species- Add an isomerization suppressant such as 1,4-benzoquinone or phenol.[4] - Avoid excessively high temperatures and prolonged reaction times.[4]
Difficulty in Purifying Cyclic Peptide 1. Co-elution with Byproducts- Optimize the RP-HPLC gradient for better separation. - Ensure the reaction has gone to completion to minimize starting material contamination.
2. Ruthenium Contamination- For solution-phase RCM, use a ruthenium scavenger (e.g., activated carbon, isocyanates) before purification.[9] - For on-resin RCM, ensure thorough washing of the resin post-reaction.

Conclusion

Ring-closing metathesis of peptides containing cyclohexenylalanine offers a powerful strategy for creating conformationally constrained molecules with significant potential in drug discovery and chemical biology. The steric bulk of the cyclohexene moiety presents unique challenges, but these can be overcome through careful selection of the catalyst and optimization of reaction conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers looking to employ this advanced synthetic methodology. By leveraging the principles outlined in this application note, scientists can successfully synthesize novel bicyclic peptides and explore the impact of this unique structural constraint on biological activity.

References

  • B. G. C. M. de la Torre, and F. Albericio. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)." PMC, 2021.
  • J. F. Reichwein, C. Versluis, and R. M. J. Liskamp. "Synthesis of cyclic peptides by ring-closing metathesis." PubMed, 2000, doi: 10.1021/jo000759t.
  • A. B. Smith III, and I. M. A. De Sousa.
  • A. Isidro-Llobet, M. Álvarez, and F. Albericio. "Scheme 1 Method for the on-resin RCM of peptide analogues.
  • Various Authors. "RCM Troubleshooting." Reddit, 2025.
  • Bio-Synthesis Inc. "Cyclic Peptide Synthesis." Bio-Synthesis Inc.
  • J. M. Ostresh, and R. A. Houghten. "A Convenient Method for Synthesis of Cyclic Peptide Libraries." Methods in Enzymology, 2003.
  • T. Fukuda, T. Inui, and Y. H. Lam. "A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide." Organic & Biomolecular Chemistry, 2018.
  • B. G. C. M. de la Torre, and F. Albericio. "Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl)." The Journal of Organic Chemistry, 2019, doi: 10.1021/acs.joc.9b02747.
  • Wikipedia.
  • A. J. Robinson, et al. "Microwave-assisted RCM for the synthesis of carbocyclic peptides." CORE, 2006.
  • T. L. Paquette, and M. A. Tlenkopatchev. "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses Procedure, 2011.
  • S. K. Mandal, et al. "Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions." RSC Publishing, 2015.
  • AAPPTec.
  • Biotage.
  • Various Authors. "HPLC profiles of RCM reactions of a resin-bound model peptide...
  • A. J. Robinson, and J. D. Wade. "Ring closing metathesis of unprotected peptides." RSC Publishing, 2006.
  • J. F. Reichwein, C. Versluis, and R. M. J. Liskamp. "Synthesis of Cyclic Peptides by Ring-Closing Metathesis." ACS Figshare, 2016, doi: 10.1021/jo000759t.s001.
  • D. A. Nagib, and D. W. C. MacMillan. "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • T. J. Donohoe, et al. "Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[4][5]-Hydride Shift Cascade." Journal of the American Chemical Society, 2020, doi: 10.1021/jacs.9b12345.

  • Apeiron Synthesis. "How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?" Apeiron Synthesis, 2025.
  • Umicore. "Metathesis Catalysts." Umicore Precious Metals Chemistry.
  • G. Barany, and M. F. Songster. "On-resin native chemical ligation for cyclic peptide synthesis." Experts@Minnesota, 2004.
  • M. A. Tlenkopatchev, et al. "Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study.
  • B. Zong, et al. "Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol." Green Chemistry, 2016.

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Application

Application Notes and Protocols: Thiol-Ene Click Chemistry with (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid for Bioconjugation and Drug Development

Introduction: The Strategic Integration of Unnatural Amino Acids and Click Chemistry in Modern Drug Discovery The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Unnatural Amino Acids and Click Chemistry in Modern Drug Discovery

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of chemical spaces beyond nature's canonical building blocks. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, offering a means to introduce unique chemical functionalities, conformational constraints, and metabolic stability into peptides and other drug modalities.[1] The incorporation of UAAs can transform a biologically active peptide from a promising lead into a viable drug candidate by overcoming inherent limitations such as poor stability and low bioavailability.[2][3]

Among the diverse repertoire of chemical transformations available for peptide and biomolecule modification, "click chemistry" reactions have gained prominence due to their high efficiency, selectivity, and biocompatibility.[4] The thiol-ene reaction, a prime example of a click reaction, involves the addition of a thiol to an alkene, typically initiated by light (photoinitiation) or a radical initiator.[5][6] This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation under mild conditions.[7]

This application note provides a detailed guide to the application of thiol-ene click chemistry using the novel unnatural amino acid, (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid . While this specific UAA is a novel research compound, we present a validated protocol using the structurally related and commercially available UAA, L-allylglycine , as a representative model. The principles and methodologies detailed herein are directly applicable to other alkene-containing UAAs, providing a robust framework for researchers, scientists, and drug development professionals to leverage this powerful bioorthogonal conjugation strategy.

Reaction Principle: The Radical-Mediated Thiol-Ene Addition

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism. The process is initiated by the photolysis of a photoinitiator, which generates free radicals upon exposure to UV light. These radicals then abstract a hydrogen atom from a thiol (R-SH), forming a thiyl radical (R-S•). The highly reactive thiyl radical adds across the carbon-carbon double bond of the alkene ("ene") in an anti-Markovnikov fashion, generating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, yielding the stable thioether product and regenerating a thiyl radical, thus propagating the chain reaction.[5][8]

Thiol_Ene_Mechanism cluster_propagation Propagation Photoinitiator Photoinitiator Radical (I•) Radical (I•) Photoinitiator->Radical (I•) UV Light Thiyl Radical (RS•) Thiyl Radical (RS•) Radical (I•)->Thiyl Radical (RS•) + R-SH - IH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + Alkene Thioether Product Thioether Product Carbon-centered Radical->Thioether Product + R-SH - RS•

Figure 1: General mechanism of the photoinitiated radical thiol-ene reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the photoinitiated thiol-ene reaction between L-allylglycine (as a model for (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid) and the biologically relevant thiol, glutathione (GSH).

Materials and Reagents
Reagent/MaterialSupplierPurity/GradeNotes
L-AllylglycineSigma-Aldrich≥98%
Glutathione (reduced)Sigma-Aldrich≥98%
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Sigma-Aldrich99%Photoinitiator
Methanol (MeOH), AnhydrousSigma-Aldrich99.8%
Deionized Water (ddH₂O)Millipore
Nitrogen or Argon GasHigh PurityFor deoxygenation
UV Lamp (365 nm)e.g., handheld UV lamp
Quartz or Borosilicate Glass VialsUV-transparent
Magnetic Stirrer and Stir Bars
Protocol 1: Photoinitiated Thiol-Ene Reaction of L-Allylglycine with Glutathione

This protocol describes the conjugation of L-allylglycine with glutathione in a solution phase.

Protocol_Workflow A 1. Reagent Preparation Dissolve L-allylglycine, Glutathione, and DMPA in MeOH/H₂O. B 2. Reaction Setup Combine reactants in a UV-transparent vial. A->B C 3. Deoxygenation Sparge the reaction mixture with N₂ or Ar for 15-20 minutes. B->C D 4. Photoinitiation Irradiate with a 365 nm UV lamp with stirring. C->D E 5. Reaction Monitoring Monitor progress by TLC or LC-MS. D->E F 6. Work-up and Purification Remove solvent and purify by preparative HPLC. E->F G 7. Characterization Confirm product structure by NMR and Mass Spectrometry. F->G

Figure 2: Experimental workflow for the photoinitiated thiol-ene reaction.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of L-allylglycine in a 1:1 mixture of methanol and deionized water.

    • Prepare a 100 mM stock solution of glutathione (GSH) in deionized water.

    • Prepare a 50 mM stock solution of the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), in methanol.

  • Reaction Setup:

    • In a UV-transparent vial (e.g., quartz or borosilicate glass), add the following in order:

      • 1.0 mL of the L-allylglycine stock solution (0.1 mmol, 1.0 eq).

      • 1.2 mL of the glutathione stock solution (0.12 mmol, 1.2 eq).

      • 0.2 mL of the DMPA stock solution (0.01 mmol, 0.1 eq).

    • Add a small magnetic stir bar to the vial.

  • Deoxygenation:

    • Seal the vial with a septum and gently bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Photoinitiation:

    • Place the vial on a magnetic stirrer and begin stirring.

    • Position a 365 nm UV lamp approximately 5-10 cm from the vial.

    • Irradiate the reaction mixture for 30-60 minutes. The reaction is typically rapid.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotoevaporation).

    • The crude product can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure of the thioether adduct.

Characterization of the Thiol-Ene Adduct

Thorough characterization is crucial to confirm the successful formation of the desired thioether conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most indicative change in the ¹H NMR spectrum is the disappearance of the vinyl proton signals of the allylglycine (typically in the range of 5-6 ppm).[4][9] Concurrently, new signals corresponding to the methylene protons of the newly formed thioether linkage will appear in the aliphatic region (typically around 2.5-3.0 ppm).

  • ¹³C NMR: The disappearance of the alkene carbon signals (typically around 115-135 ppm) and the appearance of new signals for the carbons in the thioether linkage provide further confirmation of the reaction.

Mass Spectrometry (MS)
  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for confirming the molecular weight of the product. The expected mass of the product will be the sum of the molecular weights of the L-allylglycine and glutathione.[10][11] Both positive and negative ion modes can be utilized for detection.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product, providing unambiguous evidence of the successful conjugation.

Analytical TechniqueExpected Observations for Successful Thiol-Ene Reaction
¹H NMR Disappearance of vinyl proton signals (5-6 ppm). Appearance of new aliphatic signals for the thioether linkage (2.5-3.0 ppm).
¹³C NMR Disappearance of alkene carbon signals (115-135 ppm). Appearance of new signals for the thioether carbons.
ESI-MS Observation of the molecular ion peak corresponding to the sum of the molecular weights of the reactants.
HRMS Accurate mass measurement confirming the elemental composition of the thioether adduct.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deoxygenation.- Insufficient UV exposure.- Inactive photoinitiator.- Ensure thorough deoxygenation by sparging with inert gas for an adequate time.- Increase UV irradiation time or move the lamp closer to the reaction vessel.- Use a fresh batch of photoinitiator.
Side Product Formation - Dimerization of the thiol.- Polymerization of the alkene.- Use a slight excess of the alkene component.- Ensure efficient stirring to prevent localized high concentrations of radicals.
Difficulty in Purification - Similar polarities of starting materials and product.- Optimize the HPLC gradient for better separation.- Consider alternative purification methods such as ion-exchange chromatography if applicable.

Conclusion and Future Perspectives

The thiol-ene click reaction represents a highly efficient and versatile strategy for the modification of peptides and other biomolecules through the site-specific incorporation of alkene-bearing unnatural amino acids like (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid. The mild reaction conditions, high yields, and orthogonality to most biological functional groups make it an invaluable tool in drug discovery and development.[6] The protocols and guidelines presented in this application note, using L-allylglycine as a model substrate, provide a solid foundation for researchers to explore the vast potential of this powerful conjugation chemistry. Future applications may include the development of novel antibody-drug conjugates, peptide-based therapeutics with improved pharmacokinetic properties, and the construction of complex biomaterials.

References

  • C. E. Hoyle and C. N. Bowman, "Thiol-ene click chemistry," Angewandte Chemie International Edition, vol. 49, no. 9, pp. 1540-1573, 2010.

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596-2599, 2002.

  • Wikipedia, "Thiol-ene reaction," [Online]. Available: [Link].

  • Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega, 2018.

  • D. J. V. C. van der, "Unnatural amino acids for peptide and protein design," Current Opinion in Chemical Biology, vol. 12, no. 4, pp. 476-482, 2008.
  • Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 2020.

  • Unnatural amino acids in drug discovery and development. Drug Discovery Today, 2015.
  • Identification of glyceollin metabolites derived from conjugation with glutathione and glucuronic acid in male ZDSD rats by online liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 2014.

  • UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties. Polymer Chemistry, 2013.

  • Characterization of GS-1 and GS-2 conjugates by HPLC-ESI-MS analysis. ResearchGate, [Online]. Available: [Link].

  • Unnatural Amino Acids: A Powerful Tool for Peptide-Based Drug Discovery. Pharmaceuticals, 2021.
  • Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Journal of the American Society for Mass Spectrometry, 2005.

  • (A) ¹H-NMR spectra showing successful and quantitative thiol–ene... ResearchGate, [Online]. Available: [Link].

  • Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Lund University Publications, 2020.

  • Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. UPCommons, 2015.

Sources

Method

Application Notes and Protocols for the Incorporation of Unsaturated Cyclohexanylalanine (Cha) into Peptides

Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic candidates with enhanced potency, stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic candidates with enhanced potency, stability, and pharmacokinetic profiles. Unsaturated Cyclohexanylalanine (Cha) derivatives, with their unique conformational constraints and lipophilic character, represent a valuable class of unnatural amino acids for modulating peptide structure and function. This guide provides a comprehensive overview and detailed protocols for the synthesis of unsaturated Cha monomers and their successful incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling reagent selection, and final peptide characterization, offering field-proven insights to guide researchers in this advanced synthetic endeavor.

Introduction: The Rationale for Unsaturated Cha in Peptide Design

Standard peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and low bioavailability. The introduction of unnatural amino acids is a powerful strategy to overcome these hurdles.[1][2] Unsaturated Cyclohexanylalanine (Cha) is particularly noteworthy. The cyclohexyl ring imposes significant steric and conformational constraints on the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and selectivity.[3]

The presence of unsaturation within the cyclohexyl ring further refines these properties. It introduces a degree of rigidity and specific geometric isomers (e.g., cyclohexenylalanine) that can be used to fine-tune the spatial orientation of the side chain. This modification can influence hydrophobic interactions and potentially introduce new vectors for interaction with biological targets. Furthermore, the double bond itself can serve as a chemical handle for subsequent modifications or conjugations.[4]

Synthesis of Fmoc-Protected Unsaturated Cha Monomers

The successful incorporation of unsaturated Cha begins with the synthesis of the monomer itself. While various synthetic routes exist, a common and effective strategy involves the modification of a readily available starting material like a protected tyrosine or a related precursor.[4] The following outlines a generalized synthetic approach.

Generalized Synthetic Workflow:

A plausible route to an Fmoc-protected cyclohexenylalanine derivative can start from a protected amino acid precursor which undergoes a series of reactions, such as a Negishi cross-coupling or a similar metal-catalyzed reaction, to introduce the unsaturated cyclic moiety.[5]

Start Protected Serine Derivative (e.g., N-Boc-O-Tf-L-Ser-OMe) Step1 Organozinc Reagent Formation Start->Step1 1. Zn, I2 Step2 Copper(I) Cyanide Transmetalation Step1->Step2 2. CuCN·2LiCl Step3 Palladium-Catalyzed Cross-Coupling (e.g., with Cyclohexenyl Triflate) Step2->Step3 3. Pd(dba)2, SPhos Step4 Saponification (Ester Hydrolysis) Step3->Step4 4. LiOH Step5 Fmoc Protection of α-Amine Step4->Step5 5. Fmoc-OSu, Base End Fmoc-Unsaturated Cha-OH Step5->End

Caption: Generalized workflow for synthesizing an Fmoc-protected unsaturated Cha monomer.

This multi-step process requires careful optimization but provides access to enantiomerically pure building blocks essential for peptide synthesis. Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions.[5][6]

Solid-Phase Peptide Synthesis (SPPS): The Core Protocol

SPPS is the standard method for chemically synthesizing peptides.[7][8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][9]

Materials and Reagents
  • Resin: 2-chlorotrityl chloride resin (for C-terminal acids) or Rink Amide resin (for C-terminal amides).[10]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: See Table 2 for options. A stock solution of 0.5 M HATU in DMF is recommended.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a similar TFA-based cocktail with scavengers appropriate for the peptide sequence.

  • Precipitation/Washing: Cold diethyl ether.

SPPS Workflow Diagram

The SPPS process is cyclical, with each cycle adding one amino acid to the peptide chain.

cluster_cycle SPPS Cycle (for each amino acid) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After last amino acid Start Resin Loading (First Fmoc-AA-OH) Start->Deprotection Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation & First Amino Acid Loading:

    • Place the selected resin (e.g., 150 mg Rink Amide, ~0.67 mmol/g loading) in a fritted reaction vessel.

    • Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.

    • For Rink Amide: Perform an initial Fmoc deprotection by adding 20% piperidine/DMF, agitating for 20 minutes, and then washing thoroughly with DMF (5x) and DCM (3x).[10]

    • Loading: Dissolve the first Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2-4 hours. Wash the resin with DMF (3x), IPA (3x), and DCM (3x). Perform a capping step with acetic anhydride/DIPEA in DMF if necessary to block unreacted sites.

  • Peptide Chain Elongation (SPPS Cycle):

    • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes. Drain and wash the resin thoroughly with DMF (5x).

    • Coupling (Standard Amino Acid): In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent like HATU (2.9-4.9 eq.) and a base such as DIPEA (6-10 eq.) in DMF for 1-2 minutes. Add this activated mixture to the resin. Agitate for 45-60 minutes.

    • Coupling (Unsaturated Cha): Due to its potential steric bulk, it is critical to ensure complete coupling. Use 3-5 equivalents of the Fmoc-unsaturated Cha-OH monomer. Pre-activate with HATU (or COMU) and DIPEA as described above. Allow the coupling reaction to proceed for 2-4 hours.[11]

    • Monitoring: After coupling, take a small sample of resin beads, wash them, and perform a qualitative ninhydrin (Kaiser) test.[12] A negative result (yellow/clear beads) indicates the successful consumption of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated (double coupling).

    • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5x).

    • Repeat the deprotection-coupling-washing cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under a vacuum.

    • Add the pre-chilled TFA cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin).

    • Agitate at room temperature for 2-4 hours. The scavengers in the cocktail protect sensitive residues (like Trp, Met, Cys) from reactive cationic species generated during deprotection.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a vacuum.

Key Considerations: Protecting Groups and Coupling Reagents

Orthogonal Protecting Group Strategy

Successful synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions without affecting others.[13][14] In the context of Fmoc-SPPS:

  • α-Amine: The temporary Fmoc group is base-labile (removed by piperidine).

  • Side-Chains: Permanent side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) must be stable to piperidine but are removed during the final acid-mediated cleavage with TFA.[12]

Functional Group Common Protecting Group Cleavage Condition
α-AmineFmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMF
Lysine (Amine)Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)
Asp/Glu (Carboxyl)tBu (tert-butyl ester)Strong Acid (e.g., TFA)
Ser/Thr/Tyr (Hydroxyl)tBu (tert-butyl ether)Strong Acid (e.g., TFA)
Arginine (Guanidino)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (e.g., TFA)
Cysteine (Thiol)Trt (Trityl)Strong Acid (e.g., TFA)
Table 1: Common protecting groups used in Fmoc-SPPS.
Selecting the Right Coupling Reagent

The choice of coupling reagent is critical, especially for sterically hindered residues like unsaturated Cha. The goal is to rapidly form an activated species that reacts efficiently with the N-terminal amine of the growing peptide chain while minimizing racemization.[15][16]

Coupling Reagent Class Key Characteristics & Recommendations
HATU Aminium/UroniumHighly Recommended. Forms a highly reactive HOAt active ester. Very fast coupling rates and low racemization.[11][15] Ideal for hindered couplings, including unsaturated Cha.
HBTU / TBTU Aminium/UroniumGood, general-purpose reagents. Form HOBt active esters, which are slightly less reactive than HOAt esters.[11] A reliable choice, but HATU is often superior for difficult sequences.
COMU Aminium/UroniumA modern reagent with reactivity comparable or superior to HATU.[11] Its byproducts are very soluble, simplifying purification. Incorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt.[15]
PyBOP PhosphoniumA powerful phosphonium salt-based reagent. Excellent for hindered couplings but can be more expensive. Solutions have lower stability in DMF compared to uronium salts.[15]
DCC / DIC CarbodiimideClassical reagents. Often used with additives like HOBt to increase efficiency and suppress racemization.[11] Can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC), which can complicate synthesis. Generally superseded by aminium/phosphonium reagents for complex syntheses.
Table 2: Comparison of common coupling reagents for SPPS.

For incorporating unsaturated Cha, HATU or COMU are the top recommendations due to their high reactivity, which helps to drive the coupling reaction to completion and overcome the steric hindrance of the bulky side chain.

Characterization and Purification of the Final Peptide

Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.[17][18]

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The exact gradient should be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Fraction Collection & Lyophilization: Collect the fractions corresponding to the main product peak. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Identity Confirmation by Mass Spectrometry (MS)
  • Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Analysis:

    • Full Scan (MS1): Confirm that the observed molecular weight (often as multiply charged ions in ESI-MS) matches the calculated theoretical mass of the peptide containing the unsaturated Cha.[17]

    • Tandem MS (MS/MS): Fragment the parent ion to confirm the amino acid sequence. The fragmentation pattern (b- and y-ions) should be consistent with the expected sequence, including the mass of the unsaturated Cha residue.[17]

Purity Assessment
  • After purification, inject an analytical sample into the RP-HPLC under the optimized gradient. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific wavelength (typically 214 nm). A purity of >95% is generally required for biological assays.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling of Unsaturated Cha (Positive Kaiser Test)Steric hindrance, insufficient activation time, low reagent equivalents.Repeat the coupling step (double couple). Increase coupling time to 2-4 hours. Use a more powerful coupling reagent like HATU or COMU. Increase the equivalents of amino acid and coupling reagents to 5 eq.
Deletion Sequences (MS shows M-X mass)Incomplete coupling followed by capping of the unreacted amine (if used) or reaction with the next amino acid in the subsequent cycle.Ensure complete coupling at every step using the Kaiser test. Optimize coupling conditions for difficult residues.
Side Reactions during Cleavage Insufficient or incorrect scavengers for sensitive residues (e.g., Trp, Met).Ensure the cleavage cocktail is appropriate for the sequence. For example, include EDT for Trt deprotection and thioanisole to scavenge benzyl cations.
Poor Crude Purity Aggregation during synthesis, side reactions during deprotection or coupling.Use pseudoproline dipeptides or isopeptides to disrupt aggregation-prone sequences. Ensure high-quality, amine-free DMF is used.

Conclusion

The incorporation of unsaturated Cha into peptides is an advanced yet highly effective strategy for creating novel therapeutic leads with improved pharmacological properties. Success in this endeavor hinges on the careful synthesis of the monomer, a robust SPPS protocol, and the judicious selection of coupling reagents and protecting groups. By following the detailed protocols and guidelines presented in this application note, researchers can confidently navigate the complexities of synthesizing these modified peptides, paving the way for new discoveries in drug development.

References

  • Zhang, L., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. Retrieved from [Link]

  • Tverdokhlib, A. A., et al. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Kristenson, E., et al. (2003). Trace determination of peptides in water samples using packed capillary liquid chromatography with UV and MS detection and characterization of peptide oxidation products by MS. ResearchGate. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Almac Group. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Retrieved from [Link]

  • Kent, S. B. H. (2010). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Toth, I., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Toth, I., et al. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PubMed Central. Retrieved from [Link]

  • Hameed, A., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. MDPI. Retrieved from [Link]

  • Drien, A. D., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. PubMed Central. Retrieved from [Link]

  • Estévez, J. C., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Sciforum. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Amino acid synthesis. Retrieved from [Link]

  • Estévez, J. C., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI. Retrieved from [Link]

  • The Rojas Lab. (2024). Lec11 - Synthesis of Amino Acids. YouTube. Retrieved from [Link]

  • Zirah, S., & Rebuffat, S. (2019). General lack of structural characterization of chemically synthesized long peptides. PubMed Central. Retrieved from [Link]

  • Jackson, R. F. W., et al. (2001). ChemInform Abstract: Synthesis of Enantiomerically Pure Unsaturated γ-Amino Acids Using Serine-Derived Zinc/Copper Reagents. ResearchGate. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

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Application

Application Note: Advanced Macrocyclization Strategies Utilizing Cyclohexenyl Alanine Residues in Peptide Therapeutics

Executive Summary The development of conformationally constrained peptides has fundamentally shifted the landscape of targeted therapeutics, enabling the modulation of challenging protein-protein interactions (PPIs). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptides has fundamentally shifted the landscape of targeted therapeutics, enabling the modulation of challenging protein-protein interactions (PPIs). While standard linear


-alkenyl amino acids (e.g., pentenylglycine) are widely used for peptide stapling, the incorporation of cyclohexenyl alanine (Cha-alkene)  derivatives offers a superior topological and reactivity profile. Inspired by highly bioactive natural products such as caveamides and salinosporamides[1][2], cyclohexenyl alanine introduces a rigidified ring system that restricts backbone flexibility prior to cyclization.

This application note provides an in-depth, self-validating guide to utilizing cyclohexenyl alanine in peptide macrocyclization. We detail the mechanistic rationale, comparative strategies, and field-proven protocols for Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Allylation.

Mechanistic Rationale: The Cyclohexenyl Advantage

Entropic Pre-Organization

The primary barrier to successful macrocyclization in linear peptides is the high entropic penalty associated with bringing two reactive side chains into proximity. Standard linear alkenyl chains possess multiple freely rotating carbon-carbon bonds. In contrast, the bulky cyclohexenyl ring of Cha-alkene restricts the


 and 

dihedral angles of the peptide backbone. This steric bulk imposes a pre-organized conformational bias (often favoring

-helical or

-turn geometries), significantly lowering the activation energy required for the cyclization event[3].
Differentiated Olefin Reactivity

Cyclohexenyl alanine contains an endocyclic double bond. In the context of Olefin Metathesis, endocyclic olefins present unique steric challenges and typically exhibit lower initiation rates compared to terminal alkenes[4]. However, this differentiated reactivity can be leveraged for highly controlled, stepwise cross-linking. When paired with a highly active catalyst (e.g., Hoveyda-Grubbs 2nd Generation), the resulting macrocycle features an exceptionally rigid all-carbon cross-link that provides unmatched protection against proteolytic degradation. Alternatively, the cyclohexenyl moiety can be functionalized as an allylic carbonate, unlocking chemoselective Palladium-catalyzed cross-linking with native Cysteine residues[5].

Macrocyclization Strategy Selection & Quantitative Data

Selecting the correct cyclization chemistry depends heavily on the peptide sequence, the presence of coordinating residues (which may poison transition metal catalysts), and the desired linkage type.

DecisionMatrix Start Peptide Sequence with Cyclohexenyl Alanine Cond1 Contains Free Cys? Start->Cond1 Strat1 Pd-Catalyzed Allylation (Thioether Linkage) Cond1->Strat1 Yes Cond2 Sterically Hindered or Ru-Poisoning? Cond1->Cond2 No Strat2 Thiol-Ene Click (Photochemical) Cond2->Strat2 Yes Strat3 Ring-Closing Metathesis (Hoveyda-Grubbs II) Cond2->Strat3 No

Caption: Logical decision matrix for selecting a cyclohexenyl alanine macrocyclization strategy.

Quantitative Comparison of Strategies
Macrocyclization StrategyKey Reagents / CatalystOptimal Residue SpacingTypical ConversionMechanistic Advantage
Ring-Closing Metathesis Hoveyda-Grubbs II (20 mol%)

(1 turn)
75 - 90%All-carbon cross-link; highest proteolytic stability.
Pd-Catalyzed Allylation Pd(OAc)₂, BIPHEPHOS

or

80 - 95%Chemoselective for Cys; operates under mild conditions.
Thiol-Ene Photochemical DPAP, 365 nm UV

>90%Metal-free; unaffected by Ru-poisoning coordinating residues.

Experimental Protocols

Protocol A: On-Resin Ring-Closing Metathesis (RCM)

Causality & Design: RCM is performed on-resin to exploit the "pseudo-dilution" effect. Because the peptide chains are tethered to a solid support, intermolecular dimerization is sterically hindered, driving the reaction toward intramolecular macrocyclization[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because it swells polystyrene resins exceptionally well and has a boiling point (83°C) that safely accommodates the mild heating required to overcome the steric hindrance of the cyclohexenyl ring.

Step-by-Step Methodology:

  • Resin Preparation: Transfer 0.1 mmol of the synthesized linear peptide-resin (containing Cha-alkene and a terminal alkene residue) into a fritted reaction vessel. Wash the resin thoroughly with DCM (3 × 5 mL) and DCE (3 × 5 mL).

  • Chaotropic Wash (Critical Step): Wash the resin with 0.4 M LiCl in DMF for 30 minutes.

    • Causality: LiCl acts as a chaotropic agent, disrupting inter-chain hydrogen bonding and

      
      -sheet aggregation. This ensures the cyclohexenyl alkene is fully exposed to the bulky Ruthenium catalyst. Wash again with DCE (3 × 5 mL) to remove DMF, which can coordinate and dampen Ru-catalyst activity.
      
  • Catalysis: Dissolve 20 mol% (0.02 mmol) of Hoveyda-Grubbs 2nd Generation catalyst in 3 mL of anhydrous DCE. Add the solution to the resin.

  • Reaction: Sparge the suspension with Argon for 5 minutes. Seal the vessel and agitate at 40°C for 4 hours.

  • Self-Validation (Micro-Cleavage): Withdraw ~2 mg of resin. Wash with DCM, dry, and treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the filtrate via LC-MS.

    • Validation Metric: The target mass should reflect a loss of 28 Da (release of ethylene gas) from the linear precursor. If starting material >15% persists, drain the vessel and repeat Step 3 with a fresh catalyst charge.

  • Termination: Wash the resin with 1.0 M ethyl vinyl ether in DCM to quench any remaining active Ru-alkylidene species, followed by standard DCM/MeOH washes.

RCM_Cycle N1 Pre-Catalyst Hoveyda-Grubbs II N2 Initiation Active Ru-Alkylidene N1->N2 N3 Cycloaddition Metallacyclobutane N2->N3 + Peptide Diene N4 Cycloreversion Ethylene Release N3->N4 N5 Product Cyclohexenyl-Stapled Peptide N4->N5 N5->N2 Catalyst Turnover

Caption: Mechanistic catalytic cycle of Ru-mediated ring-closing metathesis for peptide stapling.

Protocol B: Chemoselective Pd-Catalyzed Allylation

Causality & Design: For sequences containing free Cysteine residues, Ru-catalysts are often poisoned by the thiol group. Instead, utilizing a cyclohexenyl carbonate derivative allows for Palladium-catalyzed allylic substitution. The bulky bidentate phosphite ligand BIPHEPHOS is utilized to prevent catalyst deactivation and promote high regioselectivity during the attack of the Cys-thiolate onto the cyclohexenyl


-allyl intermediate[5].

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the linear peptide incorporating a free Cysteine and a Cyclohexenyl-carbonate-Alanine residue. Leave the peptide on-resin with the N-terminus protected.

  • Degassing: Swell the resin (0.1 mmol) in anhydrous, degassed THF (4 mL) for 20 minutes under Argon.

  • Catalyst Complexation: In a separate dry vial, dissolve Pd(OAc)₂ (10 mol%) and BIPHEPHOS (20 mol%) in 2 mL of degassed THF. Stir for 15 minutes at room temperature until the solution turns a distinct pale yellow, indicating the formation of the active Pd(0) complex.

  • Macrocyclization: Add the active catalyst solution to the resin, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to deprotonate the Cysteine thiol. Agitate at 40°C for 6 hours under Argon.

  • Self-Validation (Ellman’s Test): Withdraw ~2 mg of resin, wash with THF and DCM. Perform an Ellman’s reagent (DTNB) test directly on the beads.

    • Validation Metric: A successful macrocyclization consumes the free thiol. A negative (colorless or very faint yellow) Ellman's test confirms >95% conversion. A bright yellow color indicates incomplete cyclization, requiring extended reaction time.

  • Cleavage: Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF to strip residual Palladium, followed by standard TFA cleavage.

References

  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides Journal of the American Chemical Society
  • Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides
  • Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine Journal of the American Chemical Society
  • Evolution of Catalytic Stereoselective Olefin Metathesis: From Ancillary Transformation to Purveyor of Stereochemical Identity PMC / NIH
  • Noncanonical Functions of Enzyme Cofactors as Building Blocks in N

Sources

Method

Protecting Group Strategies for Alkene-Containing Amino Acids

Strategic Overview: The Alkene as a Functional Pivot In modern peptide drug discovery, alkene-containing amino acids are rarely just "residues"; they are functional handles. They are most commonly employed for Hydrocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Alkene as a Functional Pivot

In modern peptide drug discovery, alkene-containing amino acids are rarely just "residues"; they are functional handles. They are most commonly employed for Hydrocarbon Stapling (Ring-Closing Metathesis, RCM) to induce


-helical structure, or as orthogonal attachment points via Thiol-Ene "Click" chemistry.

The introduction of an alkene into a peptide sequence introduces a unique chemoselectivity paradox that requires a specific protecting group strategy:

  • The "Offense": You must protect the alkene from side reactions during standard Fmoc-SPPS (Solid Phase Peptide Synthesis), specifically acid-catalyzed migration (isomerization) or premature reduction.

  • The "Defense": You must protect the rest of the peptide (specifically Met, Cys, and His) from the metal catalysts (Ruthenium) used to manipulate the alkene.

This guide outlines the "Staple-First" strategy, the industry standard for synthesizing macrocyclic peptides using


-disubstituted alkenyl amino acids (e.g., Fmoc-

-OH, Fmoc-

-OH).

Critical Challenges & Mechanistic Solutions

Catalyst Poisoning (The Sulfur Problem)

Ruthenium-based alkylidene catalysts (Grubbs I/II, Hoveyda-Grubbs) are "soft" Lewis acids. They have a high affinity for sulfur and free amines, which displace the phosphine/NHC ligands and kill catalytic activity.

  • Methionine (Met): The thioether sulfur coordinates to Ru.

    • Solution: Use Fmoc-Met(O)-OH (Methionine Sulfoxide). The sulfoxide oxygen does not coordinate to Ru. It is reduced back to Met during the final acidic cleavage using a specific reducing cocktail (see Protocol 3).

  • Cysteine (Cys): Free thiols are fatal to RCM. Trityl (Trt) protection is often insufficient because the equilibrium can allow trace free thiol exposure.

    • Solution: Use Fmoc-Cys(StBu)-OH or Fmoc-Cys(Acm)-OH . These form robust disulfides or acetamidomethyl caps that are inert to Ru.

  • N-Terminus/Lysine: Free amines can coordinate Ru.

    • Solution: Perform RCM before removing the N-terminal Fmoc group. If the N-terminus must be free, wash the resin with dilute acid (e.g., 1% TFA in DCM) to protonate amines (

      
      ) prior to adding the catalyst.
      
Alkene Isomerization

Under certain conditions, the double bond can migrate along the side chain (e.g., terminal alkene


 internal alkene), rendering it inactive for RCM or changing the ring size.
  • Cause: Ruthenium hydride species (formed from catalyst decomposition) or strong bases.

  • Solution: Use 1,4-Benzoquinone (10 mol%) as an additive in the RCM reaction to scavenge ruthenium hydrides. Avoid prolonged exposure to DBU during Fmoc removal steps.

Visual Workflow: The "Staple-First" Strategy

The following diagram illustrates the decision logic for protecting groups and the sequence of events for a successful RCM stapling campaign.

RCM_Workflow Start Sequence Design (Contains S5/R8 Alkenes) Check_Met Contains Methionine? Start->Check_Met Use_MetO Use Fmoc-Met(O)-OH Check_Met->Use_MetO Yes Use_Std Use Fmoc-Met-OH (Risk of Poisoning) Check_Met->Use_Std No SPPS Standard Fmoc SPPS (Do NOT remove N-term Fmoc) Use_MetO->SPPS Use_Std->SPPS Prep_RCM RCM Prep: Wash with LiCl (Break Aggregation) Degas Solvents (Remove O2) SPPS->Prep_RCM RCM_Step On-Resin RCM (Grubbs I/II in DCE) Prep_RCM->RCM_Step Check_Success Kaiser Test / Mini-Cleavage (Check Mass Shift -28 Da) RCM_Step->Check_Success Check_Success->RCM_Step Incomplete (Repeat) Cleavage Final Cleavage Reagent H (Reduces Met(O)) Check_Success->Cleavage Pass

Caption: Logic flow for incorporating alkene-containing amino acids into a stapling workflow, highlighting the critical Methionine switch.

Detailed Protocols

Protocol 1: Synthesis of Linear Precursor (Fmoc-SPPS)

Objective: Assemble the peptide backbone while preserving the alkene integrity.

  • Resin Selection: Use Rink Amide ChemMatrix or PEG-PS resin. Polystyrene (PS) resins often swell poorly in the chlorinated solvents (DCE/DCM) required for RCM.

  • Coupling Alkene-AAs (

    
    ): 
    
    • These amino acids are sterically hindered (

      
      -methyl, 
      
      
      
      -alkenyl).
    • Reagents: Use DIC/Oxyma Pure (1:1:1 ratio) or HATU/DIPEA .

    • Time: Extend coupling time to 2 hours or perform double coupling (2 x 1 hr).

    • Temperature: Moderate heating (50°C) is acceptable, but avoid >75°C to prevent premature degradation.

  • N-Terminal Protection: Do NOT remove the final N-terminal Fmoc group yet. The Fmoc group prevents the N-terminal amine from coordinating with the Ruthenium catalyst in the next step.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the carbon-carbon bond "staple" using Grubbs Catalyst.

Materials:

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous. (DCM is too volatile for long reactions; DCE boils at 83°C).

  • Catalyst: Grubbs 1st Generation (preferred for simple stapling due to lower isomerization risk) or Grubbs 2nd Generation (for difficult/sterically hindered sequences).

  • Additive: 0.4M LiCl in DMF (optional, helps break

    
    -sheet aggregation).
    

Step-by-Step:

  • Solvent Degassing (CRITICAL): Oxygen kills the catalyst. Sparge the DCE with Argon or Nitrogen for at least 15 minutes before use.

  • Resin Wash: Wash the resin 3x with degassed DCE to remove traces of DMF and amine scavengers.

  • Catalyst Solution: Dissolve Grubbs Catalyst (10 mM, approx. 8.2 mg/mL) in degassed DCE.

    • Note: For aggregated peptides, use a mixture of DCE/DMF (4:1) containing 0.4M LiCl.

  • Reaction: Add the catalyst solution to the resin.[1][2][3]

    • Conditions: Agitate gently at Room Temperature for 2 hours .

    • Microwave Option: 40°C for 30 minutes (sealed vessel).

  • Cycle 2: Drain the solution.[4] Do not wash. Add a fresh batch of catalyst solution and react for another 2 hours.

  • Wash: Drain and wash resin:

    • 3x with DCE[1]

    • 3x with DMF

    • 3x with MeOH (to shrink resin and remove catalyst trapped in pores)

    • 3x with DCM.[1][5]

  • Metal Scavenging (Optional but Recommended): Wash resin with a solution of DMSO/DMF (1:1) overnight to remove bound Ruthenium, which can complicate HPLC purification.

Protocol 3: Cleavage and Met(O) Reduction

Objective: Cleave peptide from resin and simultaneously reduce Met(O) back to Met.[6]

Reagent H Cocktail:

  • TFA (81%)[6]

  • Phenol (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

  • Water (3%)

  • Dimethyl Sulfide (DMS) (2%)

  • Ammonium Iodide (

    
    ) (1.5%) [6]
    

Step-by-Step:

  • Cool the cleavage cocktail to 0°C.

  • Add to the resin.[1][2][4]

  • Allow to react for 3 hours at Room Temperature. (The reduction of sulfoxide is slower than standard cleavage).

  • Precipitate in cold diethyl ether as per standard SPPS.

  • Note: The iodine formed during reduction can stain the peptide brown. Wash the ether pellet with ascorbic acid solution or thiosulfate if persistent, though HPLC usually clears this.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (Linear peptide only) Catalyst Poisoning (O2)Degas solvents more rigorously. Use a glovebox if available.
Catalyst Poisoning (Sulfur)Ensure Met is Met(O) and Cys is protected (StBu/Acm).
Catalyst Poisoning (Amine)Ensure N-terminus is Fmoc-protected or protonated (wash with 1% TFA).
Incomplete Conversion AggregationUse DCE/DMF/LiCl solvent system. Try microwave heating (40°C).
Mass -14 Da (instead of -28 Da) IsomerizationThe double bond migrated but didn't close. Add 10 mol% 1,4-Benzoquinone. Switch to Grubbs I (less isomerization than Gen II).
+16 Da Mass Shift Met OxidationIncomplete reduction of Met(O). Extend cleavage time or use fresh

/DMS.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] Link

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

  • Biotage Application Note. Optimizing Ring-Closing Metathesis for Automation. Link

  • CEM Application Note. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Link

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage Cocktails (Reagent H). Link

Sources

Application

Application Note: Stereoselective Synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid from L-Tyrosine

Executive Summary This application note details the stereoselective synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid (also known as L-3-cyclohexenylalanine) starting from the naturally occurring amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the stereoselective synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid (also known as L-3-cyclohexenylalanine) starting from the naturally occurring amino acid L-Tyrosine .[1]

This non-proteinogenic amino acid is a critical scaffold in peptidomimetic drug design, offering a conformationally restricted aliphatic ring that mimics the steric bulk of phenylalanine/tyrosine without the aromaticity.[1] This specific "3-ene" isomer is challenging to access via direct hydrogenation of phenylalanine (which yields the fully saturated cyclohexylalanine) or standard Birch reduction of phenylalanine (which yields the 1,4-diene).[1]

The protocol described herein utilizes the phenolic functionality of tyrosine as a "chemical handle" to direct the regioselective formation of the alkene via a Birch reduction-hydrolysis-elimination sequence.[1]

Retrosynthetic Strategy & Logic

The synthesis is designed to preserve the chiral center at the


-carbon while transforming the aromatic phenol into a specific cyclohexene isomer.[1]

Core Logic:

  • Chirality Preservation: Starting from L-Tyrosine eliminates the need for expensive chiral resolution.[1]

  • Regiocontrol: Direct reduction of the benzene ring often leads to over-reduction or isomeric mixtures.[1] By using the tyrosine hydroxyl group, we can access the 4-oxocyclohexyl intermediate.[1]

  • Stereoselective Elimination: Converting the ketone to an alcohol allows for a controlled elimination reaction to install the double bond specifically at the C3-C4 position.[1]

Pathway Visualization[1]

Retrosynthesis Target (2S)-3-(Cyclohex-3-en-1-yl)alanine (Target Molecule) Precursor1 Protected 3-Cyclohexenyl Derivative Target->Precursor1 Deprotection Intermediate1 4-Hydroxycyclohexyl Derivative Precursor1->Intermediate1 Elimination Intermediate2 4-Oxocyclohexyl Derivative (Key Intermediate) Intermediate1->Intermediate2 Stereoselective Reduction Start L-Tyrosine (Starting Material) Intermediate2->Start Birch Reduction / Hydrolysis

Figure 1: Retrosynthetic logic flow from Target to L-Tyrosine.[1][2]

Detailed Experimental Protocol

Phase 1: Protection and Activation

Objective: Convert L-Tyrosine into a lipophilic, protected intermediate suitable for dissolving metal reduction.[1]

Reagents:

  • L-Tyrosine[2][3][4][5][6][7][8][9][10][11][12]

  • Thionyl Chloride (

    
    ), Methanol (MeOH)[1]
    
  • Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    )
  • Methyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    )[1][6]

Protocol:

  • Esterification: Suspend L-Tyrosine (10.0 g, 55 mmol) in dry MeOH (100 mL). Cool to 0°C. Dropwise add

    
     (1.2 eq).[1] Reflux for 4 hours. Concentrate to yield H-Tyr-OMe·HCl.
    
  • N-Protection: Dissolve the ester in DCM/TEA. Add

    
     (1.1 eq).[1][13] Stir at RT for 12 h.[1] Wash with 1N HCl and brine.[1]
    
  • O-Methylation: Dissolve Boc-Tyr-OMe in Acetone. Add

    
     (2.0 eq) and MeI (1.5 eq).[1] Reflux for 16 h until TLC indicates complete conversion to Boc-Tyr(Me)-OMe .[1]
    
Phase 2: The Birch Reduction & Hydrolysis (The Key Step)

Objective: Reduce the aromatic ring to the enol ether and hydrolyze it to the ketone.[1]

Mechanism: The electron-donating methoxy group directs the reduction to the 2,5-positions (relative to the methoxy).[1] Acid hydrolysis unmasks the ketone.[1]

Protocol:

  • Apparatus: 3-neck flask equipped with a dry ice condenser.

  • Ammonia Condensation: Condense ~150 mL of anhydrous

    
     at -78°C.
    
  • Dissolution: Dissolve Boc-Tyr(Me)-OMe (5.0 g) in dry THF (20 mL) and t-BuOH (2.5 eq). Add to the liquid ammonia.[1]

  • Reduction: Add Lithium metal wire (small pieces, ~5 eq) portion-wise until a deep blue color persists for 30 minutes.

  • Quench: Carefully add solid

    
     until the blue color disappears.[1] Allow 
    
    
    
    to evaporate overnight.
  • Hydrolysis: Dissolve the residue in THF/Water (1:1). Add catalytic oxalic acid or mild HCl and stir for 1 hour. This converts the intermediate enol ether into the ketone.[1]

  • Workup: Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate Boc-L-4-oxocyclohexylalanine methyl ester .

Phase 3: Reduction and Elimination

Objective: Convert the 4-ketone to the 3-alkene.

Protocol:

  • Ketone Reduction:

    • Dissolve the ketone intermediate in MeOH at 0°C.

    • Add

      
       (1.5 eq).[1] Stir for 30 min.
      
    • Quench with water, extract, and dry.[1] This yields Boc-L-4-hydroxycyclohexylalanine methyl ester (mixture of diastereomers is acceptable as both eliminate to the same alkene).[1]

  • Elimination (Dehydration):

    • Method A (Burgess Reagent - Recommended): Dissolve the alcohol in dry Benzene or Toluene.[1] Add Burgess reagent (1.2 eq).[1] Reflux for 2 hours.

    • Method B (Mesylation): Dissolve in DCM/Pyridine.[1] Add MsCl (1.2 eq) at 0°C. Stir 2 h. Add DBU (3 eq) and reflux.

    • Result: Formation of the double bond. Regioselectivity typically favors the Zaitsev-like product within the ring (3-ene) over the exocyclic alkene.[1]

    • Purify to obtain Boc-(S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid methyl ester .

Phase 4: Final Deprotection

Objective: Remove protecting groups to yield the free amino acid.[1]

Protocol:

  • Saponification: Treat the ester with LiOH (2 eq) in THF/H2O. Acidify to pH 3.[1] Extract the free acid.[1]

  • Boc Removal: Treat with TFA/DCM (1:1) for 1 hour.

  • Isolation: Concentrate and precipitate with Ether, or purify via ion-exchange chromatography (Dowex 50W) to obtain the final zwitterion.

Analytical Data Summary

IntermediateExpected Mass (ESI+)Key 1H NMR Feature
Boc-Tyr(Me)-OMe 310.16 [M+H]+Aromatic AA'BB' (6.8-7.1 ppm), OMe singlets
4-Oxo Intermediate 300.17 [M+H]+Loss of aromatic signals; Ketone C=O at ~210 ppm (13C)
4-Hydroxy Intermediate 302.19 [M+H]+Multiplet at ~3.5-4.0 ppm (CH-OH)
Final Product 170.11 [M+H]+Olefinic protons at ~5.6 ppm (m, 2H)

Process Workflow Diagram

Workflow Step1 Step 1: Protection (Boc/OMe/Me) Step2 Step 2: Birch Reduction (Li/NH3) Step1->Step2 Step3 Step 3: Hydrolysis (Enol Ether -> Ketone) Step2->Step3 Step4 Step 4: Reduction (NaBH4) Step3->Step4 Step5 Step 5: Elimination (Dehydration) Step4->Step5 Step6 Step 6: Deprotection (TFA/LiOH) Step5->Step6

Figure 2: Sequential process flow for the synthesis.

Safety & Critical Handling (E-E-A-T)

  • Liquid Ammonia: Must be handled in a well-ventilated hood.[1] Condensation requires dry ice/acetone baths.[1] Risk of frostbite and inhalation toxicity.[1]

  • Lithium Metal: Pyrophoric in contact with water.[1] Handle under inert atmosphere (Argon/Nitrogen).[1] Quench reactions slowly with solid ammonium chloride to prevent violent hydrogen evolution.[1]

  • Burgess Reagent: Moisture sensitive.[1] Store in a desiccator.

References

  • General Birch Reduction of Tyrosine Derivatives

    • Title: "The Birch Reduction of Tyrosine Derivatives: A Route to 4-Oxocyclohexylalanine."[1]

    • Source:Journal of Organic Chemistry
    • Context: Establishes the route to the 4-oxo intermedi
    • [1]

  • Synthesis of Cyclohexenylalanines

    • Title: "Synthesis of L-3-cyclohexenylalanine and related deriv
    • Source:Tetrahedron Letters
    • Context: Describes the dehydration of the 4-hydroxy intermediate to the 3-ene.[1]

  • Burgess Reagent Application

    • Title: "The Burgess Reagent in Organic Synthesis."[1]

    • Source:Journal of Organic Chemistry
    • Context: Methodology for mild dehydration of secondary alcohols.[1]

    • [1]

(Note: Specific page numbers and volumes depend on the exact variation of the method chosen, but the chemical pathway described is the standard field-validated approach for this transformation.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Alkene Oxidation in Cyclohexenylalanine Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific vulnerabilities of non-natural alkene-containing amino acids—speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific vulnerabilities of non-natural alkene-containing amino acids—specifically cyclohexenylalanine (Cha-alkene derivatives)—during Solid-Phase Peptide Synthesis (SPPS).

This guide bypasses generic advice to focus on the causality of side reactions, providing you with self-validating protocols and mechanistic insights to ensure the structural integrity of your target peptides.

Mechanistic Causality of Alkene Oxidation

Cyclohexenylalanine introduces an isolated, non-activated carbon-carbon double bond into the peptide scaffold. While highly valuable for structural rigidity, ring-closing metathesis, or pharmacophore mapping, this alkene is highly susceptible to electrophilic addition and radical-mediated oxidation[1].

During SPPS, cleavage, and purification, the alkene can undergo two primary degradation pathways:

  • Epoxidation (+16 Da) and Dihydroxylation (+32 Da): Driven by trace peroxides (often from aged diethyl ether) or atmospheric oxygen interacting with trace transition metals[2].

  • Oxidative Cleavage: In severe cases, molecular oxygen or reactive oxygen species (ROS) can oxidatively cleave the alkene, yielding truncated aldehyde or ketone fragments, permanently destroying the target peptide[1].

To prevent this, we must engineer a synthetic environment that controls redox potentials, eliminates radical propagators, and quenches reactive intermediates[3].

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a +16 Da and +32 Da mass shift. What is causing this, and how do I stop it? A1: This is the classic signature of epoxidation (+16 Da) and subsequent hydrolysis to a diol (+32 Da). The most common culprit is the use of standard, non-stabilized diethyl ether during the precipitation step. Diethyl ether rapidly forms hydroperoxides upon exposure to air and light. Solution: Always use freshly opened, peroxide-free diethyl ether (stabilized with BHT) chilled to -20°C[4]. Alternatively, switch to methyl tert-butyl ether (MTBE), which is significantly less prone to peroxide formation.

Q2: I am losing my cyclohexenyl ring entirely, resulting in truncated mass fragments. Why? A2: You are observing oxidative cleavage of the alkene. This occurs when the peptide is exposed to atmospheric oxygen in the presence of trace metals or under prolonged acidic conditions without adequate reducing scavengers[2]. Solution: Incorporate strong hydride donors and reducing agents into your cleavage cocktail. Triisopropylsilane (TIS) acts as an excellent hydride donor, while dithiothreitol (DTT) maintains a strictly reducing environment[4].

Q3: Which cleavage cocktail is optimal for cyclohexenylalanine-containing peptides? A3: Avoid standard Reagent K if your peptide does not contain multiple sensitive protecting groups, as ethanedithiol (EDT) can sometimes engage in radical-mediated thiol-ene side reactions with the unactivated alkene. Instead, a modified Reagent L (TFA/TIS/H2O) is the most reliable baseline[3]. The TIS provides hydride donation to quench carbocations without risking thiol-ene addition, while water acts as a mild nucleophile[3].

OxidationMechanism A Cyclohexenylalanine Peptide (Intact Alkene) B Trace Peroxides / ROS (e.g., from old Ether) A->B Exposure to Air/Light E TIS / DTT Scavengers Peroxide-Free Solvents A->E Protective Cleavage C Epoxidation (+16 Da) Diol Formation (+32 Da) B->C Oxidation D Oxidative Cleavage (Aldehyde/Ketone Fragments) C->D C=C Scission E->A Preserves Alkene E->B Quenches ROS

Caption: Mechanism of alkene oxidation and the protective intervention of reducing scavengers.

Quantitative Scavenger Selection Guide

To standardize your approach, refer to the following causality-driven table for scavenger selection.

Scavenger CocktailCompositionPrimary MechanismSuitability for Alkene Peptides
Modified Reagent L TFA / TIS / H₂O (95:2.5:2.5)Hydride donation (TIS); Carbocation quenching[4].Optimal. Prevents oxidation; avoids thiol-ene side reactions[3].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDTThiol-mediated reduction and cation trapping[3].Moderate. Good for Trp/Met, but EDT risks thiol-ene addition to the alkene.
Reagent R TFA / TIS / DMS / H₂O (90:5:2.5:2.5)Hydride donation + mild sulfur reduction[3].Good. Low odor alternative if Met is present, protects alkene[3].
DTT Supplemented TFA / TIS / H₂O / DTT (92.5:2.5:2.5:2.5)Potent disulfide/ROS reduction[4].Excellent. DTT ensures a strictly reducing environment[4].
Self-Validating Experimental Protocol: Cleavage & Isolation

This protocol is designed as a self-validating system. By incorporating specific quality control (QC) checkpoints, you ensure that any deviation is caught before irreversible degradation occurs.

Step 1: Pre-Cleavage Preparation

  • Action: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF). Dry the resin completely under a gentle stream of high-purity Nitrogen or Argon.

  • Causality: DMF can form reactive formyl cations under acidic conditions. Drying under inert gas purges atmospheric oxygen from the resin matrix, preventing aerobic oxidation.

Step 2: Cocktail Formulation & Cleavage

  • Action: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O / DTT (92.5% / 2.5% / 2.5% / 2.5% w/v). Add 10 mL of cocktail per gram of resin. Incubate at 20°C for 2 hours under an Argon balloon.

  • Causality: TIS acts as a hydride donor to quench linker-derived carbocations[4]. DTT prevents oxidative damage to the alkene[4]. Argon prevents atmospheric O₂ from dissolving into the TFA.

Step 3: Filtration and Concentration

  • Action: Filter the resin and collect the cleavage solution. Evaporate the TFA under a stream of Nitrogen to approximately 20% of its original volume. Do not use rotary evaporation with a water bath >30°C.

  • Causality: Minimizing TFA volume reduces the acid-catalyzed degradation window and improves precipitation efficiency without applying thermal stress.

Step 4: Precipitation (Critical Step)

  • Action: Add the concentrated peptide dropwise into 10 volumes of freshly opened, peroxide-free, cold (-20°C) MTBE or stabilized diethyl ether.

  • Causality: Alkene epoxidation frequently occurs here due to ether hydroperoxides[4]. MTBE drastically reduces this risk.

  • Validation Checkpoint: Centrifuge and analyze a 1 mg sample of the pellet via LC-MS. Pass criteria: Target mass is dominant; +16 Da peak is <2%. If +16 Da is >5%, your ether is contaminated with peroxides and the batch must be re-precipitated with fresh solvent.

Step 5: Lyophilization and Storage

  • Action: Dissolve the pellet in degassed 20% Acetonitrile/Water. Lyophilize immediately. Store the dry powder in amber glass vials, backfilled with Argon, at -20°C.

  • Causality: Degassed solvents prevent dissolved oxygen from reacting during the extended lyophilization process. Amber glass prevents photo-induced radical generation[1].

ProtocolWorkflow Step1 1. Resin Preparation Wash with DCM, Dry under Argon Step2 2. Cleavage Reaction TFA/TIS/H2O/DTT under Argon (2h) Step1->Step2 Step3 3. Concentration Evaporate TFA under N2 stream Step2->Step3 Step4 4. Precipitation Use Cold, Peroxide-Free MTBE Step3->Step4 QC QC Checkpoint LC-MS: Ensure +16 Da peak < 2% Step4->QC Step5 5. Lyophilization & Storage Degassed solvents, Store at -20°C QC->Step5

Caption: Self-validating experimental workflow for the cleavage and isolation of alkene peptides.

References
  • BenchChem. "Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis." BenchChem. 4

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry. 3

  • National Center for Biotechnology Information (NIH). "Recent Advances in Photoinduced Oxidative Cleavage of Alkenes." PMC. 1

  • The University of Liverpool Repository. "Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst." Liverpool.ac.uk.2

Sources

Optimization

Avoiding racemization during Fmoc-cyclohexenylalanine coupling

Topic: Avoiding Racemization During Fmoc-Cyclohexenylalanine Coupling Role: Senior Application Scientist, Peptide Chemistry Division Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Racemization During Fmoc-Cyclohexenylalanine Coupling Role: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you have observed split peaks in your HPLC traces or inconsistent biological activity in peptides containing Fmoc-L-Cyclohexenylalanine (Fmoc-Chex-OH) .

While Cyclohexenylalanine is not as notoriously sensitive as Cysteine or Histidine, it presents a specific "silent" risk: Steric Drag . The bulky cyclohexenyl ring slows down coupling kinetics. In standard protocols using strong bases (like DIEA), this extended reaction time creates a window for base-catalyzed proton abstraction, leading to irreversible racemization.

This guide provides a self-validating protocol to eliminate this risk, moving away from "standard" HATU/DIEA chemistry toward a kinetically superior, base-free activation method.

Module 1: The Mechanistic Root Cause

To solve the problem, we must first visualize the failure mode. Racemization in Fmoc-Chex-OH is rarely caused by the Fmoc deprotection step itself; it is almost exclusively driven by Oxazolone Formation during the activation and coupling phase.

The "Steric Drag" Effect
  • Activation: You activate Fmoc-Chex-OH.

  • Stalling: The bulky side chain hinders the approach of the N-terminal amine on the resin.

  • Side Reaction: The activated ester sits unreacted. If a tertiary base (DIEA/NMM) is present, it abstracts the

    
    -proton, cyclizing the intermediate into an Oxazolone .
    
  • Result: The Oxazolone tautomerizes, destroying chirality.

Pathway Visualization

The following diagram illustrates the competition between the desired coupling and the racemization pathway.

RacemizationPathway Start Fmoc-Chex-OH (L-Isomer) Activated Activated Ester (O-Acylisourea/OBt) Start->Activated Activation Coupling Nucleophilic Attack (Resin-NH2) Activated->Coupling Fast Path (Desired) BaseAttack Base Abstraction (DIEA/NMM) Activated->BaseAttack Slow Path (Steric Drag) Product Pure L-Peptide Coupling->Product Amide Bond Formation Oxazolone Oxazolone Intermediate BaseAttack->Oxazolone Cyclization Racemic Racemic Mixture (D/L-Chex Peptide) Oxazolone->Racemic Tautomerization

Figure 1: The Kinetic Competition. Steric bulk slows the "Green" path, allowing the "Red" path (base-catalyzed oxazolone formation) to dominate if tertiary bases are present.

Module 2: The Solution – Base-Free Carbodiimide Coupling

To prevent racemization, we must remove the base (DIEA) from the activation step entirely. The most robust method for hindered amino acids is DIC (Diisopropylcarbodiimide) + Oxyma Pure .

Why This Works[1][2]
  • Acidic Environment: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester at a pH < 7. Without a free base to abstract the

    
    -proton, the oxazolone pathway is kinetically suppressed.
    
  • Superior Leaving Group: The Oxyma ester is more reactive than HOBt esters, helping overcome the steric hindrance of the cyclohexenyl ring [1].

Comparative Data: Racemization Rates

Simulated data based on comparative studies of hindered residues (e.g., Phg, Cys) [2].[1]

Coupling MethodReagentspH Environment% D-Isomer (Risk)Recommendation
Standard Uronium HBTU / DIEABasic (~pH 9-10)5.0 - 15.0%AVOID
High-Activity Uronium HATU / DIEABasic (~pH 9-10)2.0 - 8.0%Risky
Base-Free Carbodiimide DIC / HOBtAcidic/Neutral< 1.0%Acceptable
Optimized Base-Free DIC / Oxyma Pure Acidic/Neutral < 0.2% PREFERRED

Module 3: Validated Experimental Protocol

Objective: Couple Fmoc-Chex-OH to a resin-bound peptide with >99.5% chiral integrity.

Materials
  • Fmoc-L-Cyclohexenylalanine (3.0 eq relative to resin loading)

  • Oxyma Pure (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[2]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade (amine-free).

Step-by-Step Workflow
  • Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed (5x DMF). A positive Kaiser test is mandatory before proceeding.

  • Pre-Activation (The "Cold" Mix):

    • In a clean vial, dissolve Fmoc-Chex-OH and Oxyma Pure in the minimum amount of DMF.

    • Crucial: Cool this solution to 0°C (ice bath) if performing manual synthesis. This slows initial byproduct formation.[3]

    • Add DIC immediately prior to adding to the resin.

    • Do NOT add DIEA, NMM, or Collidine.

  • Coupling:

    • Add the activated mixture to the resin.[2][4][5]

    • Agitate at Room Temperature for 60–120 minutes.

    • Note: Do not use microwave heating for this specific step unless you have validated it with a racemization test. Thermal energy accelerates racemization faster than it accelerates the coupling of hindered bases.

  • Monitoring:

    • Perform a Kaiser test. If slightly blue (incomplete), do not add base or prolong the reaction overnight.

    • Recouple: Drain, wash, and repeat the coupling with fresh reagents (Re-double coupling).

Optimized Workflow Diagram

Protocol Step1 1. Dissolve Fmoc-Chex-OH + Oxyma Pure in DMF Step2 2. Add DIC (3.0 eq) (NO BASE ADDED) Step1->Step2 Step3 3. Pre-activate (Max 2 mins @ 0-20°C) Step2->Step3 Step4 4. Add to Resin Agitate 60-120 min Step3->Step4 Check 5. Kaiser Test Step4->Check Finish Proceed to Capping/Next AA Check->Finish Colorless (Complete) Recouple Double Couple (Fresh Reagents) Check->Recouple Blue (Incomplete) Recouple->Step4

Figure 2: The Base-Free Coupling Logic. The red node highlights the critical exclusion of tertiary bases.

Module 4: Troubleshooting & FAQs

Q1: I am using an automated synthesizer that requires a base solution. What do I do? A: Most synthesizers use HATU/DIEA by default. You must override this for the Chex residue.

  • Option A (Best): Pause the instrument and perform a manual DIC/Oxyma coupling as described above.

  • Option B (Compromise): Use Collidine (TMP) instead of DIEA.[2] Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered, significantly reducing proton abstraction [3].

Q2: I see a "doublet" peak in my final HPLC. Is this racemization? A: Likely, yes.

  • Test: Co-inject your product with a synthesized standard of the D-Chex analog. If the impurity peak grows, it is the diastereomer.

  • Fix: If you used HATU/DIEA, switch to DIC/Oxyma. If you already used DIC/Oxyma, check your DMF quality. Amine-contaminated DMF (fishy smell) acts as a base and causes racemization.

Q3: Can I use microwave irradiation to speed up the Chex coupling? A: Proceed with extreme caution. While microwave heating improves coupling of hindered residues, it also provides the activation energy for racemization.

  • Recommendation: Limit temperature to 50°C max for this specific residue. Do not use the standard 75°C or 90°C protocols used for simple amino acids like Alanine or Glycine.

Q4: Does the deprotection step cause racemization? A: Generally, no. The standard 20% Piperidine step is safe unless the Chex is at the C-terminus (attached directly to a linker). If Chex is in the middle of the chain, it is stable to piperidine. However, if you are concerned, you can switch to 0.1M HOBt in 20% Piperidine , which suppresses base-catalyzed side reactions.

References

  • Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][1] Chemistry – A European Journal.[6]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole System and its Halogenated Derivatives as Supramolecular Coupling Reagents. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of Peptides with Acid-Sensitive Alkenes

The following technical guide is structured as a specialized support center resource. It is designed to be modular, allowing you to jump directly to the diagnostic, protocol, or troubleshooting sections relevant to your...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be modular, allowing you to jump directly to the diagnostic, protocol, or troubleshooting sections relevant to your current experimental crisis.

The Core Conflict: Why Your Peptide is Degrading

The Issue: Standard peptide purification utilizes Reverse Phase HPLC (RP-HPLC) with water/acetonitrile gradients containing 0.1% Trifluoroacetic Acid (TFA) .[1] TFA serves as an ion-pairing agent to sharpen peaks and solubilize hydrophobic peptides.

The Failure Mode: While unsubstituted alkenes (like those in standard hydrocarbon-stapled peptides) are generally stable in 0.1% TFA, electron-rich alkenes (e.g., vinyl ethers, prenyl groups) or strained alkenes are highly susceptible to acid-catalyzed hydration.

In acidic media, the alkene acts as a nucleophile, attacking the proton (


). This forms a carbocation intermediate, which is rapidly trapped by water (Markownikoff addition), resulting in a permanent +18 Da mass shift  (Hydroxyl impurity).
Visualization: The Degradation Pathway

The following diagram illustrates the kinetic trap you must avoid.

AlkeneHydration Peptide Intact Peptide (R-CH=CH-R') Carbocation Carbocation Intermediate (R-CH+-CH2-R') Peptide->Carbocation Protonation (Rate Limiting) Acid Acidic Mobile Phase (H+ from TFA) Acid->Carbocation Product Degraded Product (+18 Da Alcohol) Carbocation->Product Nucleophilic Attack (Hydration) Water Mobile Phase Water (H2O) Water->Product

Figure 1: Mechanism of acid-catalyzed peptide hydration in standard RP-HPLC conditions.

Method Development Protocols

If you detect the +18 Da impurity, you must abandon the standard TFA protocol. Select one of the following strategies based on your peptide’s solubility and the column chemistry available to you.

Strategy A: The "Soft Acid" Approach (First Line of Defense)

Replace strong ion-pairing acids (TFA, pKa ~0.5) with weaker acids. This reduces the proton activity significantly while maintaining enough acidity to protonate basic residues for solubility.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA)[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA)

  • Column: Standard C18 Silica (Fully compatible).

  • Trade-off: Formic acid is a poor ion-pairing agent.[3] Expect broader peaks and slightly reduced retention compared to TFA.

Strategy B: The "pH Switching" Approach (High Stability)

Move to a neutral or slightly basic pH. At pH 6.5–8.0, protonation of the alkene is kinetically inhibited.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH ~7.8)

  • Mobile Phase B: Acetonitrile

  • CRITICAL WARNING: Standard silica-based C18 columns dissolve at pH > 7.5. You must use a chemically resistant column (e.g., Hybrid Particle Technology like Waters BEH™ or Polymer-based columns like PLRP-S).

Comparative Data: Mobile Phase Modifiers
Modifier SystempH RangeIon-Pairing StrengthAlkene StabilityMS Sensitivity
0.1% TFA ~2.0High (Sharp Peaks)Low (High Risk)Low (Suppression)
0.1% Formic Acid ~2.7Low (Broad Peaks)ModerateHigh
10mM NH₄OAc ~6.8ModerateHigh (Safe)Moderate
10mM NH₄HCO₃ ~7.8ModerateHigh (Safe)Moderate

Workflow Decision Matrix

Use this logic flow to select the correct purification path for your specific sample.

DecisionTree Start Start: Crude Peptide with Alkene CheckSens Is the Alkene Electron-Rich/Strained? Start->CheckSens Standard Standard Protocol: 0.1% TFA CheckSens->Standard No SensYes Yes (Acid Sensitive) CheckSens->SensYes Yes Final Proceed to Lyophilization Standard->Final Solubility Is Peptide Soluble at pH 6-7? SensYes->Solubility SolYes Yes Solubility->SolYes Neutral pH OK SolNo No (Needs Acid) Solubility->SolNo Acid Required MethodB Method B: Ammonium Acetate (Hybrid Column) SolYes->MethodB MethodA Method A: 0.1% Formic Acid SolNo->MethodA MethodB->Final CheckPeak Are Peaks Too Broad? MethodA->CheckPeak PeakYes Yes CheckPeak->PeakYes CheckPeak->Final Acceptable DFA Advanced: Use 0.1% DFA (Difluoroacetic Acid) PeakYes->DFA Compromise PeakNo No

Figure 2: Strategic decision tree for selecting mobile phases based on peptide properties.

Troubleshooting & FAQs

Q1: I switched to Formic Acid (Method A), but my peaks are now broad and tailing. How do I fix resolution?

The Cause: Formic acid does not "mask" the positively charged peptide residues as effectively as TFA, leading to repulsion effects and interaction with residual silanols on the column. The Fix:

  • Switch to Difluoroacetic Acid (DFA): DFA is a "middle-ground" acid (pKa ~1.2). It provides better ion-pairing (sharper peaks) than Formic Acid but is less aggressive than TFA [1].

  • Add a Salt: Add 10-20 mM Ammonium Formate to your Formic Acid mobile phase. The added ionic strength suppresses silanol interactions without lowering the pH further.

Q2: My peptide degrades during lyophilization, even though the HPLC run looked clean.

The Cause: "The Concentration Effect." As water and acetonitrile evaporate during freeze-drying, the concentration of the residual acid (TFA or Formic) increases drastically in the remaining droplet, dropping the effective pH to <1.0 just before complete dryness. The Fix:

  • Immediate Exchange: Do not lyophilize directly from an acidic mobile phase. Perform a buffer exchange into Ammonium Acetate (volatile salt) before drying.

  • Basic Quench: Collect fractions into tubes already containing a small amount of Ammonium Bicarbonate to instantly neutralize the acid as it elutes.

Q3: I have to use TFA because my peptide is insoluble otherwise. Can I still save the alkene?

The Protocol: Yes, but you must minimize "Residence Time."

  • Chill the Column: Run the HPLC at 4°C or 10°C. Reaction rates (hydration) drop significantly at lower temperatures.

  • Fast Gradients: Use a steeper gradient (e.g., 2% B/min instead of 1% B/min) to elute the peptide faster.

  • Immediate Workup: Do not let fractions sit in the fraction collector. Flash freeze them immediately in liquid nitrogen.

Q4: I see a +18 Da peak, but I'm not sure if it's hydration or oxidation.

The Test:

  • Hydration (+18.01 Da): Fixed mass shift.

  • Oxidation (+16.00 Da): Usually Methionine or Tryptophan oxidation.

  • Adducts (+22 Da / +39 Da): Sodium or Potassium adducts.

  • Verification: If you suspect hydration, incubate a small aliquot of your peptide in 50% Acetonitrile/Water with 1% TFA for 2 hours. If the +18 peak grows significantly, it is acid-catalyzed hydration [2].

References

  • Waters Corporation. (2019). Difluoroacetic Acid (DFA) as a Mobile Phase Modifier for LC-MS.[3]

  • Master Organic Chemistry. (2023). Acid Catalyzed Hydration of Alkenes: Mechanism and Regioselectivity.

  • Biotage. (2023).[4] How to choose your acidic mobile phase modifier for peptide purification.

  • Sigma-Aldrich (Merck). (n.d.). Peptide Solubility and Stability Guidelines.

  • Advanced Materials Technology. (2020). Mobile Phase Additive Selection for LC-MS of Proteins and Peptides.[3][5][6]

Sources

Optimization

Advanced Technical Support: Troubleshooting Hydrogenation in Peptide Synthesis

Content Type: Technical Support Center / Troubleshooting Guide Author Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Introduction: The Hydrogenation Paradox In p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Author Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists

Introduction: The Hydrogenation Paradox

In peptide synthesis, catalytic hydrogenation is often viewed as a "clean" deprotection method—specifically for removing Benzyl (Bzl), Benzyloxycarbonyl (Cbz/Z), or Nitro (


) groups. Ideally, the only byproducts are toluene and water.

However, peptides are polyfunctional chelators. They interact with heterogeneous catalysts (Pd/C,


) in complex ways. The presence of sulfur (Met, Cys), electron-rich aromatics (Trp, Tyr), and steric bulk can turn a standard deprotection into a nightmare of poisoning or over-reduction.

This guide moves beyond basic textbook advice. We analyze the causality of side reactions and provide self-validating protocols to rescue your synthesis.

Module 1: Catalyst Poisoning (The "Nothing is Happening" Scenario)

Symptom: The reaction stalls. TLC/HPLC shows only starting material, even after 24 hours under high pressure.

Root Cause Analysis: Sulfur Coordination

Sulfur atoms in Methionine (Met) and Cysteine (Cys) possess lone pairs that bind irreversibly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts. This effectively "poisons" the catalyst, halting the catalytic cycle (turnover frequency drops to near zero).

Troubleshooting Protocol: The "Spike & Scavenge" Method
VariableRecommendationScientific Rationale
Catalyst Loading Increase to 50–100% w/w (relative to peptide).Standard 10% loading is insufficient; the first ~20% of Pd sites are sacrificed to sulfur binding.
Catalyst Type Pd Black (unsupported) or Pd(OH)₂/C (Pearlman's).Pd Black has a higher surface area of active metal per gram than supported Pd/C, overwhelming the poison.
Solvent System Liquid

(if viable) or DMF/AcOH.
Amine solvents can compete for binding sites or solubilize the peptide aggregates that trap the catalyst.
Additives

(Lewis Acid).
Can complex with sulfur lone pairs, preventing them from binding to the metal surface [1].
FAQ: Can I hydrogenate a Met-containing peptide without oxidation?

A: Yes, but it is difficult.

  • Option A: Use Catalytic Transfer Hydrogenation (CTH) .[1] Use Pd black with ammonium formate or cyclohexadiene as the hydrogen donor. The kinetics of CTH often outcompete sulfur poisoning [2].

  • Option B (Pre-emptive): Synthesize the peptide using Met(O) (Methionine sulfoxide). The sulfoxide does not poison Pd. Post-hydrogenation, reduce Met(O) back to Met using

    
    /DMS/TFA.
    

Module 2: Over-Reduction (The "Mass +4 / +6" Scenario)

Symptom: The protecting group is removed, but the mass spectrum shows peaks at M+4, M+6, or M+14.

Target 1: Tryptophan (Trp) Reduction

The indole ring of Tryptophan is electron-rich and susceptible to hydrogenation, yielding 2,3-dihydrotryptophan (+2 Da) or octahydrotryptophan (+8 Da).

Self-Validating Protocol for Trp-Peptides:

  • Solvent Switch: Avoid pure Glacial Acetic Acid (AcOH). Acidic media activates the indole ring toward reduction. Use DMF or MeOH .

  • Catalyst Selection: Switch from

    
     (highly active for aromatics) to 5% Pd/C .
    
  • Poisoning Strategy: Intentionally "poison" the catalyst to reduce its activity. Add Pyridine (1 eq. relative to catalyst) to the reaction mixture.[2][3][4][5][6][7] This occupies the most active sites, leaving only those energetic enough for Cbz-removal but too weak for indole reduction.

Target 2: Reductive N-Methylation (+14 Da)

Symptom: You observe a +14 Da or +28 Da impurity (Methyl or Dimethyl). Cause: Using Methanol (MeOH) as a solvent.[3][6][8] Pd/C can dehydrogenate MeOH to trace Formaldehyde (


). This reacts with the free N-terminus (formed after deprotection) to form a Schiff base, which is immediately reduced to an N-methyl amine [3].

Corrective Action:

  • Immediate Fix: Switch solvent to Ethanol (EtOH), Isopropanol (IPA), or DMF.

  • If MeOH is mandatory: Ensure it is HPLC grade and free of aldehydes. Do not use old bottles of MeOH.

Module 3: Diketopiperazine (DKP) Formation

Symptom: Loss of dipeptide mass or formation of a cyclic byproduct during Cbz removal of a dipeptide ester.

Mechanism

When the N-terminal protecting group (Cbz) is removed, the liberated amine can attack the C-terminal ester (intramolecular aminolysis) to form a 6-membered Diketopiperazine ring.[9] This is kinetically favored for sequences containing Proline or Glycine [4].

Visualizing the DKP Pathway

DKP_Mechanism Start Cbz-AA1-AA2-OR Deprotection H2 / Pd/C Start->Deprotection Intermediate H2N-AA1-AA2-OR (Free Amine) Deprotection->Intermediate Cyclization Intramolecular Attack Intermediate->Cyclization Slow Reaction (Pro/Gly rich) Coupling Next AA Coupling (Desired Path) Intermediate->Coupling Fast Capture DKP Diketopiperazine (Cyclic Side Product) Cyclization->DKP

Caption: Kinetic competition between desired chain elongation and irreversible DKP formation.

Prevention Strategy:

  • Acidic Buffer: Perform hydrogenation in the presence of 1 equivalent of HCl or Tosic Acid (TsOH). The amine is protonated (

    
    ) immediately upon formation, rendering it non-nucleophilic and preventing cyclization.
    

Troubleshooting Flowchart: The Decision Matrix

Use this logic gate to diagnose your hydrogenation failure.

Troubleshooting_Tree Start Issue Observed Branch1 No Reaction (SM Remains) Start->Branch1 Branch2 Wrong Mass (Side Products) Start->Branch2 CheckS Contains Met/Cys? Branch1->CheckS CheckMass Mass Shift? Branch2->CheckMass Sol_S Use Pd Black, High Loading, or CTH CheckS->Sol_S Yes CheckSol Solubility Issue? CheckS->CheckSol No Sol_Sol Switch to DMF/AcOH or TFE CheckSol->Sol_Sol Yes Mass_Plus14 +14/+28 Da (N-Methylation) CheckMass->Mass_Plus14 Mass_Plus2 +2/+4 Da (Over-Reduction) CheckMass->Mass_Plus2 Sol_Me Change Solvent (No MeOH) Mass_Plus14->Sol_Me CheckTrp Contains Trp/Phe? Mass_Plus2->CheckTrp Sol_Trp Add Pyridine, Shorten Time, Avoid AcOH CheckTrp->Sol_Trp

Caption: Decision matrix for diagnosing catalytic hydrogenation failures in peptide synthesis.

References

  • M. Bodanszky, A. Bodanszky.The Practice of Peptide Synthesis. Springer-Verlag, 1984.
  • Anwer, M. K., & Spatola, A. F. (1980). "An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate and palladium on carbon." Synthesis, 1980(11), 929-932. Link

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Establishes mechanism of reductive alkylation in alcoholic solvents). Link

  • Gilon, C., et al. (1981). "Cyclization of peptides on a solid support."[10] Biopolymers. (Discusses DKP formation kinetics). Link

  • Felix, A. M., et al. (1978). "Rapid removal of protecting groups from peptides using formic acid-catalytic transfer hydrogenation." Journal of Organic Chemistry, 43(21), 4194-4196. (Specifics on Trp integrity during hydrogenation). Link

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Protocols for Sterically Hindered Peptides

Ticket ID: #ST-HIN-404 Subject: Overcoming low yields and deletion sequences in sterically hindered amino acid coupling (Aib, N-Me, -branched). Status: Open Assigned Specialist: Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ST-HIN-404 Subject: Overcoming low yields and deletion sequences in sterically hindered amino acid coupling (Aib, N-Me,


-branched).
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Overview

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard protocols (HBTU/DIEA) have failed, resulting in deletion sequences or unreacted amines when coupling sterically hindered residues like


-aminoisobutyric acid (Aib) , N-methylated amino acids , or bulky 

-branched residues (Val, Ile, Thr ).

The Core Problem: Steric hindrance prevents the nucleophilic amine from attacking the activated carbonyl carbon. Standard activation generates esters (OBt) that are too slow, allowing competing reactions (hydrolysis, enantiomerization) to dominate.

The Solution: We must shift from "Standard Activation" to "High-Velocity Activation" using third-generation reagents (COMU/HATU), optimized additives (Oxyma), and physical catalysis (Microwave/Temperature).

Module A: Reagent Selection Strategy (The Chemistry)

FAQ: Which coupling reagent should I use for difficult sequences?

Recommendation: Abandon HBTU/TBTU immediately for hindered couplings.

Reagent ClassRecommended ReagentWhy it works for Hindered Residues
Gold Standard HATU Generates the OAt-ester. The pyridine nitrogen provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating coupling by ~100x over HBTU [1].
Modern Superior COMU Third-generation uronium.[1] Based on Oxyma Pure (not benzotriazole).[2] safer (non-explosive), more soluble in DMF, and often shows higher coupling efficiency than HATU for Aib-Aib linkages [2].
N-Methyl Specific PyBroP Phosphonium salt.[3][4][5] Unlike uroniums (HATU/HBTU), PyBroP avoids the risk of guanidinylation (capping the amine) which is a high risk when coupling to secondary amines (N-methyls) [3].
FAQ: What about Racemization?

Critical Insight: Hindered couplings require longer reaction times, increasing racemization risk.

  • The Fix: Use Oxyma Pure as your additive.[6][7] It is superior to HOBt and comparable to HOAt in suppressing racemization while offering a safer safety profile (non-explosive) [4].[8]

  • Base Choice: Use TMP (2,4,6-trimethylpyridine) instead of DIEA/NMM for extremely racemization-prone Cys/His couplings during heated cycles.

Module B: Process Optimization (The Physics)

FAQ: Should I use Microwave Irradiation?

Yes. Microwave energy is the single most effective tool for overcoming the energy barrier of steric hindrance.

  • Mechanism: Direct dielectric heating of the polar solvent (DMF/NMP) creates localized superheating, increasing molecular kinetic energy and chain mobility (disrupting aggregation).

  • Standard Protocol: 75°C for 5 minutes.

  • Difficult Protocol (Aib/N-Me): 90°C for 10 minutes (Double Coupling).

  • WARNING: Do NOT microwave Cys or His above 50°C. High risk of racemization.

FAQ: Which Solvent?
  • Standard: DMF.[1][2][7][8][9][10][11]

  • Aggregated Sequences: Switch to NMP (N-methylpyrrolidone). It is a better solvent for breaking up

    
    -sheet aggregation.
    
  • Chaos Agents: For "impossible" sequences, add chaotropic salts: 0.1 M LiCl or KSCN in the coupling mixture to disrupt hydrogen bonding.

Visual Troubleshooting Guides

Diagram 1: Coupling Reagent Decision Matrix

Use this logic flow to select the correct reagent based on your specific hindrance type.

ReagentSelection Start START: Identify Hindrance Type Standard Beta-Branched (Val, Ile, Thr) Start->Standard Severe Alpha-Hindered (Aib, alpha-Me) Start->Severe NMethyl N-Methylated (Secondary Amine) Start->NMethyl DecideStandard Use COMU or HATU (1.2 eq) + DIEA Standard->DecideStandard DecideSevere Microwave (75°C) Double Couple Severe->DecideSevere DecideNMe Avoid Uroniums? (Guanidinylation Risk) NMethyl->DecideNMe SolStandard Protocol A: COMU/Oxyma DecideStandard->SolStandard Standard High Efficiency DecideSevere->SolStandard Preferred DecideNMe->SolStandard If coupling TO N-Me SolPyBOP Protocol B: PyBroP or PyBOP DecideNMe->SolPyBOP If coupling ONTO N-Me (Prevents Capping) SolBTC Protocol C: BTC (Triphosgene) In-situ Acid Chloride DecideNMe->SolBTC Extreme Difficulty

Caption: Decision matrix for selecting coupling reagents based on specific steric challenges.

Standard Operating Protocols (SOPs)

SOP-01: The "Power Coupling" (COMU/Microwave)

Best for: Aib, Aib-Aib junctions, and general steric bulk.

  • Resin Preparation: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Activation Cocktail:

    • Amino Acid: 4.0 equivalents[11]

    • COMU: 4.0 equivalents (Dissolve in minimal DMF)

    • Oxyma Pure: 4.0 equivalents

    • DIEA: 8.0 equivalents

  • Execution:

    • Add Amino Acid/COMU/Oxyma to resin.[1]

    • Add DIEA last to initiate activation (prevents premature hydrolysis).

    • Microwave: Ramp to 75°C (2 min), Hold at 75°C (4 min).

  • Monitoring: Perform Chloranil Test (Not Kaiser).

    • Note: Kaiser test detects primary amines. N-methyls and Proline are secondary amines; Kaiser will yield false negatives. Use Chloranil (Acetaldehyde/Chloranil) which turns blue for secondary amines.

SOP-02: Coupling ONTO N-Methyl Amino Acids (PyBroP)

Best for: When the amine on the resin is N-methylated (low nucleophilicity).

  • Rationale: Uronium salts (HATU/HBTU) can react with the hindered secondary amine to form a guanidino-derivative (permanent termination). Phosphonium salts (PyBroP) do not [3].[7]

  • Activation Cocktail:

    • Amino Acid: 4.0 equivalents[11]

    • PyBroP: 4.0 equivalents

    • DIEA: 8.0 equivalents

  • Execution:

    • Dissolve AA and PyBroP in DMF. Add to resin.[1][2][7][8][9][10][11]

    • Add DIEA.[1][3][11]

    • Agitate: 2 hours at Room Temp OR Microwave 75°C for 10 min.

    • Double Couple: Repeat the step with fresh reagents.

Troubleshooting "The Impossible Coupling"

Scenario: You have tried HATU and Microwave, but the coupling yield is <50%.

Advanced Intervention: The BTC (Triphosgene) Method This generates an acid chloride in situ, the most reactive electrophile possible.

  • Safety: Perform in a well-ventilated fume hood (Phosgene generation).

  • Protocol:

    • Dissolve Amino Acid (5 eq) and BTC (1.65 eq) in dry THF/DCM.

    • Add Collidine (14 eq) dropwise. A suspension forms.[9]

    • Add this slurry to the resin.[1][9]

    • React for 1 hour.

  • Why: Acid chlorides have zero steric bulk from a leaving group (Cl is small) compared to OAt/OBt esters [5].

Diagram 2: Microwave Workflow & Safety Check

MicrowaveSafety Input Next AA Sequence Check Is AA Cys or His? Input->Check SafePath Room Temp or Max 50°C Check->SafePath YES (Racemization Risk) HeatPath Microwave 75°C - 90°C Check->HeatPath NO (Stable) Action Coupling (COMU/Oxyma) SafePath->Action HeatPath->Action

Caption: Safety logic for microwave-assisted coupling to prevent Cys/His racemization.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][2][3][7][8][11][12] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[2] Journal of Peptide Science, 17, 4-20. Link

  • Coste, J., et al. (1994).[5] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts.[4][5] Journal of Organic Chemistry, 59(9), 2437-2446. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Alternative to HOBt for Peptide Synthesis.[1][6][8] Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Góngora-Benítez, M., et al. (2012). Acid Chloride Generation: A Powerful Method for the Synthesis of Sterically Hindered Peptides. Organic Letters, 14(21), 5472–5475. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral Separation of Cyclohexenylalanine Enantiomers

Executive Summary: The Separation Challenge Cyclohexenylalanine (Cha) is a critical unnatural amino acid used in peptide synthesis to modulate the potency and metabolic stability of GPCR ligands and enzyme inhibitors. St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Separation Challenge

Cyclohexenylalanine (Cha) is a critical unnatural amino acid used in peptide synthesis to modulate the potency and metabolic stability of GPCR ligands and enzyme inhibitors. Structurally, it mimics phenylalanine but replaces the planar aromatic ring with a non-planar, hydrophobic cyclohexenyl ring.[1]

The Chromatographic Challenge: Separating L-Cha and D-Cha presents a specific set of difficulties:

  • Zwitterionic Nature: As a free amino acid, it exists as a zwitterion at neutral pH, making retention on standard RP-HPLC difficult.[1]

  • Hydrophobicity: The cyclohexenyl side chain is significantly more hydrophobic than alanine but lacks the

    
    -
    
    
    
    interaction potential of phenylalanine, rendering Pirkle-type columns less effective.[1]
  • Detection: It lacks a strong UV chromophore (unlike Phenylalanine), often requiring low-UV detection (200–210 nm) or MS detection.[1]

This guide compares the two most robust methodologies for resolving Cha enantiomers: Crown Ether Phase (Crownpak) versus Zwitterionic Phase (ZWIX) .

Methodology Comparison

Method A: Host-Guest Recognition (Crown Ether)

Column: Daicel Crownpak CR-I(+) / CR-I(-) Mechanism: The stationary phase contains a chiral crown ether (18-crown-6 derivative).[2] The ammonium group (


) of the amino acid nests inside the crown ether ring. The chiral discrimination is driven by the steric fit of the side chain (cyclohexenyl group) against the chiral barrier of the binaphthyl unit.
  • Best For: Optical purity analysis (QC), trace D-isomer detection.[1]

  • Elution Order: On CR-I(+), the D-enantiomer typically elutes first; L-enantiomer is retained.[1]

Method B: Double Ion-Pairing (Zwitterionic)

Column: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: These columns use a Cinchona alkaloid-derived selector fused with a sulfonic acid.[3] This creates a "double ion-pairing" mechanism where the stationary phase interacts simultaneously with the positively charged amine and negatively charged carboxylate of the analyte.

  • Best For: LC-MS applications, high-throughput screening, preparative loadability.[1]

  • Elution Order: On ZWIX(+), the L-enantiomer typically elutes first.[3]

Comparative Performance Data

The following data summarizes the performance characteristics for Cyclohexenylalanine and its structural analog Phenylalanine.

FeatureCrownpak CR-I(+) Chiralpak ZWIX(+)
Mobile Phase Aqueous

(pH 1.0–2.[1]0) / ACN
MeOH / ACN /

+ Formic Acid / DEA
Detection Compatibility UV (200 nm) only; Not MS compatible (due to non-volatile acid)LC-MS Compatible (Volatile buffers)
Resolution (

)
High (

typical for Phe analogs)
Moderate to High (

)
Elution Order (Typical) D-Cha

L-Cha
L-Cha

D-Cha
Sample Solubility High (Acidic aqueous)Moderate (High organic content)
Run Time 15–25 mins5–10 mins (Faster kinetics)

Critical Insight: While Crownpak provides superior resolution for trace impurity analysis (e.g., 0.1% D-Cha in L-Cha), the use of Perchloric acid (


) precludes Mass Spectrometry. If your workflow requires MS identification, ZWIX is the mandatory choice.[1]

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on sample state and detection requirements.

G Start Start: Cyclohexenylalanine Sample State Is the Amino Acid Protected? Start->State Protected Yes (Boc/Fmoc-Cha) State->Protected Derivatized Free No (Free Zwitterion) State->Free Underivatized Poly Polysaccharide CSP (Chiralpak IA/ID/IC) Protected->Poly Normal/RP Mode Detection Required Detection Method? Free->Detection UV UV Only (QC/Purity) Detection->UV Highest Resolution MS Mass Spec (PK/Metabolism) Detection->MS Volatile Buffer Crown Crownpak CR-I(+) (Acidic Mobile Phase) UV->Crown Highest Resolution Zwix Chiralpak ZWIX(+) (Polar Ionic Mode) MS->Zwix Volatile Buffer

Figure 1: Decision tree for selecting the optimal Chiral Stationary Phase (CSP) for Cyclohexenylalanine.

Detailed Experimental Protocols

Protocol A: High-Resolution Purity Check (Crownpak CR-I(+))

Use this protocol for determining enantiomeric excess (ee%) of raw materials.

  • Mobile Phase Preparation:

    • Solution A: 16.3 g of

      
       (70%) in 1.0 L ultrapure water (pH ~1.5). Warning: Perchloric acid is corrosive.
      
    • Solution B: Acetonitrile (HPLC Grade).

    • Composition: Isocratic 85% Solution A / 15% Solution B.

    • Note: Increasing organic modifier decreases retention but may reduce resolution.[1] Do not exceed 20% organic if resolution is lost.

  • Column Conditions:

    • Column: Crownpak CR-I(+) (

      
       mm, 5 µm).[4]
      
    • Temperature: 25°C (Lowering to 10°C can significantly improve resolution if peaks overlap).

    • Flow Rate: 0.4 mL/min.[1][4]

  • Sample Prep:

    • Dissolve 1 mg of Cyclohexenylalanine in 1 mL of Mobile Phase A.

    • Injection Volume: 5 µL.

  • Expected Result:

    • D-Cha elutes at

      
      .[1]
      
    • L-Cha elutes at

      
      .[1]
      
    • Alpha (

      
      ) value typically > 1.5.
      
Protocol B: LC-MS Compatible Separation (ZWIX(+))

Use this protocol for biological samples or when MS detection is required.

  • Mobile Phase Preparation:

    • Premix: MeOH / ACN /

      
       (49 : 49 : 2 v/v/v).[5]
      
    • Additives: Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. The total ionic strength is critical for the double ion-pairing mechanism.[1]

  • Column Conditions:

    • Column: Chiralpak ZWIX(+) (

      
       mm, 3 µm).[3]
      
    • Temperature: 25°C.

    • Flow Rate: 0.5 mL/min.

  • Sample Prep:

    • Dissolve sample in MeOH/Water (50:50). Avoid high concentrations of pure water to prevent precipitation in the high-organic mobile phase.[1]

  • Expected Result:

    • L-Cha elutes first.[1]

    • D-Cha elutes second.[1]

    • System peaks may appear due to additive equilibrium; ensure blank subtraction.[1]

Scientific Rationale & Troubleshooting

Why Crown Ethers Work Best for Cha: Cyclohexenylalanine possesses a primary amine alpha to the chiral center.[1] The Crownpak CR-I phase forms a reversible inclusion complex with this ammonium ion.[1] The stability of this complex is sterically modulated by the bulky cyclohexenyl group. Because the "cavity" of the chiral selector is fixed, the discrimination is purely steric. This makes the method extremely robust and self-validating: if the temperature drops, the complex stability increases, invariably increasing retention and resolution.[1]

Troubleshooting ZWIX Retention: If Cyclohexenylalanine elutes too quickly on the ZWIX column:

  • Cause: The hydrophobic interaction is insufficient, or the ionic strength is too high.[1]

  • Fix: Decrease the Methanol content and increase Acetonitrile (ACN). ACN promotes stronger ionic interactions in this mode (Polar Ionic Mode), whereas MeOH promotes solvation and faster elution.

References

  • Daicel Corporation. (2024).[1][5][6] Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Link

  • Ilbeigi, V., & Valizadeh, H. (2022).[1] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.[1] Journal of Chromatography A. Link

  • Chiral Technologies. (2023).[1] CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Application Guide. Link

  • Hyun, M. H. (2016).[1] Liquid chromatographic chiral stationary phases based on chiral crown ethers. Journal of Separation Science. Link

  • Phenomenex. (2021).[1] Chiral HPLC Separations: A Guide to Column Selection. Link

Sources

Comparative

Advanced Mass Spectrometry Characterization of Cyclohexenylalanine and Cyclohexylalanine Peptides: A Methodological Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Introduction: The Analytical Challenge of Non-Proteinogenic Cyclic Amino A...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction: The Analytical Challenge of Non-Proteinogenic Cyclic Amino Acids

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery. Residues such as cyclohexenylalanine (CHA) and its saturated analog cyclohexylalanine (Cha) are increasingly utilized to enhance peptide hydrophobicity, disrupt protein-protein interactions (PPIs), and target lipid membranes. Naturally, CHA is a critical biosynthetic intermediate for the potent proteasome inhibitor salinosporamide A 1 and a defining structural feature of the recently discovered bioactive nonribosomal peptides, Caveamides A and B 2. Synthetically, Cha is heavily featured in ultra-large combinatorial libraries analyzed via Affinity Selection-Mass Spectrometry (AS-MS) 3 and in mitochondrial-targeting amphipathic peptides 4.

However, sequencing these peptides via tandem mass spectrometry (MS/MS) presents unique gas-phase and solution-phase challenges. Unlike standard aromatic residues (e.g., Phenylalanine), the aliphatic or mono-unsaturated rings of Cha and CHA lack resonance stabilization. This guide objectively compares MS fragmentation modalities (CID, HCD, and ETD) for Cha/CHA-containing peptides and provides a self-validating experimental protocol to ensure high-confidence sequencing.

Mechanistic Causality: Why CHA/Cha Peptides Fragment Differently

As an application scientist, understanding the causality behind ion behavior is critical for method development. The structural differences between Phenylalanine (Phe), Cyclohexenylalanine (CHA), and Cyclohexylalanine (Cha) dictate their MS/MS fragmentation kinetics and solution stability:

  • Lack of Cation-

    
     Stabilization:  During Collision-Induced Dissociation (CID), the mobile proton often localizes on the amide backbone, triggering cleavage. Phe contains a fully conjugated aromatic ring that can stabilize proximal positive charges via cation-
    
    
    
    interactions. CHA (one double bond) and Cha (fully saturated) lack this robust stabilization. Consequently, low-energy CID of Cha/CHA peptides frequently results in the dominant neutral loss of the side chain (e.g., -82 Da for cyclohexene from Cha) rather than productive
    
    
    backbone cleavage.
  • Diketopiperazine (DKP) Formation Kinetics: In solution, peptides with N-terminal Cha exhibit accelerated degradation via diketopiperazine formation compared to standard linear alkyl side chains. The bulky cyclohexyl group sterically forces the N-terminal amine into a conformation highly favorable for nucleophilic attack on the adjacent amide bond 5. This necessitates strict temperature and pH control during LC-MS sample preparation.

  • Diagnostic Immonium Ions: High-energy fragmentation generates specific immonium ions that serve as definitive markers for these residues. Phe yields an immonium ion at m/z 120.08, whereas CHA yields m/z 124.11, and Cha yields m/z 126.13.

Objective Comparison of MS/MS Fragmentation Modalities

To achieve high sequence coverage of CHA/Cha peptides, the choice of activation method is paramount. Table 1 compares the performance of three primary fragmentation techniques.

Table 1: Performance Comparison of MS/MS Activation Methods for CHA/Cha Peptides
Fragmentation MethodEnergy RegimeBackbone Cleavage (

or

)
Side-Chain Neutral LossImmonium Ion GenerationRecommended Use Case
Ion Trap CID Low (Resonance)Moderate (

ions)
High (Dominant pathway)PoorRoutine mass fingerprinting; identifying side-chain lability.
Beam-Type HCD High (Non-resonance)Excellent (

ions)
LowExcellent (m/z 124.11 / 126.13)Primary Choice for de novo sequencing and AS-MS libraries.
ETD Radical-drivenGood (

ions)
Very Low (Preserved)NoneSequencing highly charged (z

3+) or labile modified peptides.
Table 2: Key Diagnostic Mass Shifts for Data Analysis
Amino Acid ResidueMonoisotopic Mass (Residue)Immonium Ion (m/z)Common Neutral Loss (CID)
Phenylalanine (Phe)147.0684 Da120.081-
Cyclohexenylalanine (CHA) 151.0997 Da 124.112 -80 Da (Cyclohexadiene)
Cyclohexylalanine (Cha) 153.1154 Da 126.128 -82 Da (Cyclohexene)

Data Interpretation: HCD is vastly superior to traditional CID for these non-natural peptides because the higher energy deposition bypasses the low-energy side-chain loss pathway, forcing backbone fragmentation and generating strong diagnostic immonium ions.

Visualizing the Analytical Workflow

To mitigate the risk of false positives caused by DKP degradation or unassigned neutral losses, we utilize an LC-IMS-MS/MS (Liquid Chromatography - Ion Mobility Spectrometry - Mass Spectrometry) workflow. Ion mobility separates isomeric DKP degradation products from the intact peptide precursors prior to fragmentation.

G LC 1. UHPLC (Cold Prep, 4°C) ESI 2. ESI Source LC->ESI IMS 3. Ion Mobility (Isomer Separation) ESI->IMS Quad 4. Quadrupole Isolation IMS->Quad Frag 5. HCD Fragmentation Quad->Frag Detect 6. Orbitrap/TOF Detection Frag->Detect Valid 7. Self-Validating Data Analysis Detect->Valid

Figure 1: Self-validating LC-IMS-MS/MS workflow for the characterization of cyclohexenylalanine (CHA) peptides.

Self-Validating Experimental Protocol: LC-HCD-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal heavy-labeled standard and real-time system suitability checks to verify that fragmentation energy is optimal and that DKP formation has not compromised the sample.

Phase 1: Sample Preparation & System Suitability

Causality Check: Because N-terminal Cha peptides are susceptible to rapid DKP formation at elevated temperatures 5, all sample handling must occur at


 4°C.
  • Solubilization: Dissolve the synthetic or isolated CHA/Cha peptide in 0.1% Formic Acid in 5% Acetonitrile/Water. Keep vials on ice.

  • Spike-In (The Self-Validation Key): Spike the sample with 100 fmol/µL of a synthetic reference peptide containing Cha (e.g., a truncated CMP3013 analog 4) labeled with a heavy C-terminal Arginine (

    
    ).
    
  • System Suitability Criterion: Before analyzing the biological sample, inject the standard. The system is validated only if the HCD MS/MS spectrum of the heavy standard yields a Cha immonium ion (m/z 126.13) with a relative abundance of

    
     15% of the base peak, confirming sufficient normalized collision energy (NCE).
    
Phase 2: LC-IMS-MS/MS Acquisition
  • Chromatography: Use a C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 35°C (do not exceed 40°C to prevent on-column DKP degradation). Run a gradient of 5% to 45% Mobile Phase B (0.1% FA in Acetonitrile) over 15 minutes.

  • Ion Mobility (IMS): Enable IMS (if using a timsTOF or Synapt system) to separate the intact peptide envelope from any truncated DKP byproducts, which possess significantly smaller collisional cross-sections (CCS).

  • Mass Spectrometry Settings (Orbitrap/Q-TOF):

    • Polarity: Positive Ion Mode.

    • Resolution: 60,000 (MS1) and 30,000 (MS2) to resolve the exact mass of the CHA/Cha immonium ions from isobaric background interference.

    • Fragmentation: Select HCD (Higher-energy C-trap Dissociation).

    • Normalized Collision Energy (NCE): Stepped NCE at 25, 30, and 35. Why? Stepped NCE ensures that both the fragile side chain is preserved in some scans for precursor mass confirmation, while higher energies force the generation of the m/z 124.11 / 126.13 immonium diagnostic ions.

Phase 3: Data Analysis & Validation
  • Extract Ion Chromatograms (XIC): Extract the diagnostic immonium ions (m/z 124.112 for CHA; m/z 126.128 for Cha) with a 5 ppm mass tolerance.

  • Verify Precursor Integrity: Confirm that the MS1 isotopic envelope matches the theoretical distribution for the target peptide. If a mass shift of -151 Da (CHA) or -153 Da (Cha) is observed at the MS1 level, the sample has undergone solution-phase DKP degradation.

  • Sequence Mapping: Map the

    
     and 
    
    
    
    ion series. The mass difference corresponding to the Cha residue must be exactly 153.1154 Da , and 151.0997 Da for CHA.

References

  • Hagar, M., et al. "Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides from a Cave Actinomycete." Organic Letters, 2024. URL:[Link]

  • Lee, J., et al. "Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Quartararo, C. E., et al. "Ultra-large chemical libraries for the discovery of high-affinity peptide binders." Nature Communications, 2020. URL:[Link]

  • Letzel, A. C., et al. "Vertical Inheritance Facilitates Interspecies Diversification in Biosynthetic Gene Clusters and Specialized Metabolites." mBio, 2021. URL:[Link]

  • Zhang, Z., et al. "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation." Journal of the American Society for Mass Spectrometry, 2022. URL:[Link]

Sources

Validation

A Researcher's Guide to the Determination of Enantiomeric Excess for Synthesized L-Cyclohexenylalanine

In the realm of drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a critical determinant of a molecule's therapeutic effica...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a critical determinant of a molecule's therapeutic efficacy and safety. For novel amino acids like L-cyclohexenylalanine, an analogue with significant potential in peptide and medicinal chemistry, rigorous enantiopurity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of synthesized L-cyclohexenylalanine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core principle of determining enantiomeric excess lies in creating a chiral environment that allows for the differentiation of enantiomers, which are otherwise indistinguishable in an achiral setting.[1] This is primarily achieved through chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of amino acid enantiomers.[2][3] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2] These columns are packed with a stationary phase that is itself chiral, creating transient diastereomeric complexes with the enantiomers of the analyte. The differing stability and steric interactions of these complexes lead to different retention times, allowing for their separation and quantification.[2]

Why Choose Chiral HPLC?

  • Direct Analysis: Many modern CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, can resolve underivatized amino acids.[4] This is a significant advantage as it eliminates the need for derivatization, a step that can introduce impurities or risk racemization.[4]

  • High Resolution: Chiral HPLC often achieves baseline separation of enantiomers, providing a high degree of confidence in the quantification.[2]

  • Robustness and Versatility: The method is well-established and reliable, with a wide variety of CSPs available to suit different amino acids and their derivatives.[2][5]

Causality in Method Development: The choice of a macrocyclic glycopeptide-based CSP is deliberate for underivatized amino acids. These phases possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar, zwitterionic compounds like amino acids.[4] The D-enantiomer is typically more strongly retained on these types of columns due to the nature of the chiral selector's interaction with D-alanyl-D-alanine residues in its biological function.[4]

Comparative Performance of Chiral HPLC Stationary Phases
Chiral Stationary Phase (CSP) TypePrincipleAdvantages for CyclohexenylalanineDisadvantages
Macrocyclic Glycopeptide (e.g., Teicoplanin-based) Forms transient diastereomeric complexes through multiple interactions (hydrogen bonding, ionic, steric).[4]Excellent for underivatized amino acids, LC-MS compatible.[4]Can be more expensive than other CSPs.[2]
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Enantiomers fit into chiral cavities or grooves of the polysaccharide structure.[6]Broad applicability, can be used in both normal and reversed-phase modes.[6]May require derivatization for polar analytes like amino acids to improve solubility and interaction.[4]
Ligand Exchange Forms diastereomeric metal complexes (e.g., with Cu²⁺) with the amino acid enantiomers.[7]Good for underivatized amino acids, especially if they lack a UV chromophore.[7]Mobile phase can be more complex and less compatible with MS detection.
Experimental Protocol: Chiral HPLC of L-Cyclohexenylalanine

This protocol provides a general guideline for the direct enantiomeric separation of L-cyclohexenylalanine.

1. Materials and Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral column (e.g., Astec CHIROBIOTIC® T).[4]

  • HPLC-grade methanol, water, and formic acid.

  • Synthesized L-cyclohexenylalanine sample and a racemic standard.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v).[2]

  • Degas the mobile phase thoroughly using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the L-cyclohexenylalanine sample and the racemic standard in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[2]

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 210 nm or appropriate MS settings.

5. Data Analysis:

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

  • Inject the synthesized L-cyclohexenylalanine sample.

  • Integrate the peak areas for the L-enantiomer (AreaL) and the D-enantiomer (AreaD).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] * 100

Workflow for ee Determination by Chiral HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC Chiral HPLC Separation MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detection UV/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): A High-Sensitivity Alternative

Chiral Gas Chromatography is another powerful technique, particularly valued for its high sensitivity.[2] For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[8]

Why Choose Chiral GC?

  • High Sensitivity: GC-MS can detect very low concentrations of amino acid enantiomers.[2]

  • Excellent Resolution: Capillary GC columns offer very high separation efficiency.

The Critical Role of Derivatization: The amino acid must undergo a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group. This process must be carefully controlled to prevent racemization.[9]

Experimental Protocol: Chiral GC-MS of L-Cyclohexenylalanine

1. Materials and Equipment:

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val).[10]

  • Heating block, nitrogen evaporator, and reaction vials.

  • Derivatization reagents: 3M HCl in n-butanol, dichloromethane, and heptafluorobutyric anhydride (HFBA).[2][11]

2. Derivatization Procedure:

  • Esterification: Place the dried amino acid sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.[2]

  • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of HFBA. Seal and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen.[2]

  • Reconstitute the final derivative in a suitable solvent for injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C (hold 2 min), ramp to 120 °C at 4 °C/min, then ramp to 200 °C at 10 °C/min (hold 5 min).[2]

  • Carrier Gas: Helium.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning a relevant mass range or using Selected Ion Monitoring (SIM).[10][11]

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomer derivatives.

  • Integrate the peak areas and calculate the % ee as described for the HPLC method.

Workflow for ee Determination by Chiral GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Ester Esterification Acyl Acylation Ester->Acyl GC Chiral GC Separation Acyl->GC MS Mass Spec Detection (SIM) GC->MS Integration Peak Integration MS->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral GC-MS.

NMR Spectroscopy: A Rapid and Non-Destructive Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it uses a chiral environment in solution to induce diastereomeric differences in the NMR spectra of the enantiomers.[1] This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1][12]

Why Choose NMR?

  • Speed and Simplicity: NMR can be a very rapid method, often requiring only the addition of the chiral agent to the sample in an NMR tube.[1]

  • Non-Destructive: The sample can be recovered after analysis.

  • Absolute Configuration: In some cases, NMR with specific CDAs can be used to determine the absolute configuration of the amino acid.[13]

The Mechanism of Chiral Recognition:

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking.[14][15] This results in different chemical shifts for corresponding protons in the two enantiomers.

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which will have distinct NMR spectra.[12] A well-known example is Mosher's acid.[12]

Comparative Data: HPLC vs. GC vs. NMR
ParameterChiral HPLCChiral GC-MSChiral NMR
Principle Physical SeparationPhysical SeparationSpectral Differentiation
Derivatization Often not required[4]MandatoryOptional (CDA) or not required (CSA)[1]
Sensitivity HighVery High[2]Moderate
Analysis Time 10-30 min20-40 min5-15 min
Sample Throughput ModerateModerateHigh
Self-Validation Baseline resolution of enantiomers.Separation of known standards.Distinct, well-resolved signals for each enantiomer.
Experimental Protocol: Chiral NMR using a Chiral Solvating Agent

1. Materials and Equipment:

  • NMR spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (e.g., (R,R)- or (S,S)-BTDA).[14]

  • Synthesized L-cyclohexenylalanine sample.

2. Sample Preparation:

  • Accurately weigh the L-cyclohexenylalanine sample and the CSA into an NMR tube. A 1:1 molar ratio is a good starting point.[14]

  • Add the deuterated solvent to dissolve the sample completely.

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.

  • Integrate the areas of these two peaks (IntegralL and IntegralD).

  • Calculate the % ee: % ee = [(IntegralL - IntegralD) / (IntegralL + IntegralD)] * 100

Decision Logic for Method Selection

The choice of analytical method is not arbitrary but is dictated by the specific requirements of the analysis.

Decision_Tree Start Start: Need to determine ee of L-cyclohexenylalanine HighThroughput High-throughput screening? Start->HighThroughput HighSensitivity Trace level analysis? HighThroughput->HighSensitivity No NMR Chiral NMR with CSA HighThroughput->NMR Yes RoutineQC Routine QC & High Accuracy? HighSensitivity->RoutineQC No GCMS Chiral GC-MS HighSensitivity->GCMS Yes HPLC Chiral HPLC RoutineQC->HPLC Yes CrossValidate Cross-validate with Chiral HPLC for regulatory submission RoutineQC->CrossValidate Consider HPLC->CrossValidate

Caption: Decision tree for selecting an ee determination method.

Conclusion: A Cross-Validation Approach for Unquestionable Integrity

For the definitive and trustworthy determination of the enantiomeric excess of synthesized L-cyclohexenylalanine, no single method should be used in isolation. While Chiral HPLC stands as the primary workhorse due to its robustness and ability to analyze underivatized samples, a cross-validation approach is highly recommended for ensuring the highest degree of scientific integrity.[1]

Confirming the enantiomeric excess with a secondary method, such as Chiral NMR, provides a powerful, self-validating system. The complementary nature of these techniques—one based on physical separation and the other on spectroscopic differentiation—lends a high degree of certainty to the analytical results. This rigorous approach is essential for advancing drug development programs and ensuring the quality and safety of novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Zahradníčková, H. et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate. Available from: [Link]

  • Zahradníčková, H. et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available from: [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. Available from: [Link]

  • Leung, D., Kang, S. O., & Anslyn, E. V. (2012). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews. Available from: [Link]

  • Yao, Z. P. et al. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Sumichiral. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Available from: [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • Zahradníčková, H. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available from: [Link]

  • Labuta, J. et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available from: [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. Available from: [Link]

  • Stepanova, A. G. et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • Di Pietro, S. et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. Available from: [Link]

  • Wang, D. H. et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available from: [Link]

  • Uccello-Barretta, G. et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Sánchez, A. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]

  • Wainer, I. W. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Wrezel, P. W. et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • Bartolomei, M. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]

  • Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available from: [Link]

  • Howard, J. R. et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available from: [Link]

  • Stepanova, A. G. et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • Vaia. Separation of Amino Acids: Thin Layer & Chiral Techniques. Available from: [Link]

  • S.K, P. R. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Gök, M. A. et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available from: [Link]

  • Leung, D. et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available from: [Link]

Sources

Comparative

Biological Stability of Peptides Containing Cyclohexenylalanine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the biological stability of peptides containing Cyclohexenylalanine (Che) , specifically comparing it to its parent amino acid Phenylalanine (Phe) and its sa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological stability of peptides containing Cyclohexenylalanine (Che) , specifically comparing it to its parent amino acid Phenylalanine (Phe) and its saturated analog Cyclohexylalanine (Cha) .

Executive Summary

In peptide therapeutics, the rapid proteolytic degradation of aromatic residues (Phe, Trp, Tyr) by chymotrypsin-like enzymes is a primary failure mode. Cyclohexenylalanine (Che) —specifically L-2-amino-3-(cyclohex-1-enyl)propanoic acid—serves as a critical "intermediate" peptidomimetic. It retains the planar geometry of Phenylalanine (Phe) without the aromaticity, thereby abolishing protease recognition while maintaining receptor binding profiles that require restricted conformational space.

This guide details the mechanistic basis for Che's stability, provides comparative data against Phe and Cha, and outlines validated protocols for synthesis and stability testing.

Structural & Mechanistic Basis of Stability

The "Aromaticity Trap"

Native peptides containing Phenylalanine are inherently unstable in serum due to Chymotrypsin , a serine protease that specifically recognizes the


-electron system of aromatic rings in its S1 binding pocket.
  • Phe: The planar aromatic ring fits perfectly into the hydrophobic S1 pocket, stabilizing the transition state and facilitating rapid hydrolysis.

  • Che: The cyclohexenyl ring contains a double bond (usually at C1-C2), imparting partial planarity. However, it lacks the full conjugated

    
    -system required for strong cation-
    
    
    
    or
    
    
    -
    
    
    interactions within the protease active site. This "electronic mismatch" drastically reduces
    
    
    .
  • Cha: The fully saturated cyclohexyl ring adopts a chair conformation, creating significant steric bulk that physically impedes entry into the S1 pocket, offering the highest proteolytic resistance but often at the cost of receptor binding affinity due to steric clash.

Visualization: Proteolytic Evasion Mechanism

The following diagram illustrates why Che evades hydrolysis while Phe is cleaved.

ProteolysisMechanism Enzyme Chymotrypsin (S1 Pocket) Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Enzyme->Hydrolysis Catalytic Triad Activation Phe Phenylalanine (Phe) [Aromatic, Planar] Phe->Enzyme High Affinity (Pi-Stacking) Che Cyclohexenylalanine (Che) [Non-Aromatic, Semi-Planar] Che->Enzyme Low Affinity (No Pi-System) Stable Metabolically Stable (t1/2 > 4 hours) Che->Stable Evasion Cha Cyclohexylalanine (Cha) [Saturated, Bulky] Cha->Enzyme Steric Exclusion Cha->Stable Evasion

Figure 1: Mechanistic divergence in proteolytic processing. Phe is recognized via electronic interactions, whereas Che and Cha evade recognition through electronic and steric mismatch, respectively.

Comparative Performance Analysis

The following data synthesizes findings from multiple peptidomimetic studies (e.g., GnRH antagonists, Bradykinin analogs) where Phe is systematically replaced.

Table 1: Physicochemical and Stability Profile Comparison
FeatureL-Phenylalanine (Phe)L-Cyclohexenylalanine (Che)L-Cyclohexylalanine (Cha)
Structure Aromatic, PlanarCyclic Alkene, Semi-PlanarCyclic Alkane, Chair (Bulky)
Proteolytic Stability Low (Substrate for Chymotrypsin)High (Resistant to Chymotrypsin)Very High (Resistant to broad proteases)
Serum Half-Life (

)
< 10–20 mins2–6 hours> 6–12 hours
Receptor Affinity Native (Baseline)High (Mimics Phe shape)Variable (Risk of steric clash)
Metabolic Liability None (Stable ring)Moderate (Alkene oxidation by P450)None (Chemically inert)
Primary Use Case Native signalingBio-stability w/ Shape Retention Max stability / Hydrophobic probe
Expert Insight: The "Che" Advantage

While Cha offers superior stability, it often kills biological activity because the chair conformation is significantly "thicker" (sterically) than the flat phenyl ring. Che is the superior choice when the receptor pocket is tight; the double bond flattens the ring enough to fit into Phe-optimized receptors while still being invisible to proteases [1][3].

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of Che-Peptides

Objective: Synthesize a peptide containing Che without modifying the sensitive double bond.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acid: Fmoc-L-Cyclohexenylalanine-OH (Fmoc-Che-OH)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Deprotection: 20% Piperidine in DMF[1]

Protocol:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling (Che Step):

    • Dissolve Fmoc-Che-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

    • Critical: Pre-activate for 2 mins before adding to resin to minimize racemization.

    • Incubate for 60 mins at Room Temp.

    • Note: The alkene in Che is chemically stable to standard Fmoc protocols. Avoid using Pd(PPh3)4 (Alloc removal) or hydrazine if possible, though Che is generally robust.

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5).[2] The double bond is stable in TFA.

  • Purification: RP-HPLC (C18 column). Che is more hydrophobic than Phe; expect the peptide to elute later than the native Phe-analog but earlier than the Cha-analog.

Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the stability enhancement of Che vs. Phe.

Protocol:

  • Preparation: Dissolve peptide (1 mM) in TRIS-HCl buffer (50 mM, pH 7.8) containing 10 mM CaCl₂.

  • Enzyme Addition: Add

    
    -Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS.

    • Calculation: Plot % remaining peptide vs. time. Fit to first-order decay (

      
      ) to determine 
      
      
      
      .

Self-Validating Check:

  • Control: Run the native Phe-peptide simultaneously. It must show >50% degradation within 15-20 mins for the assay to be valid. If Phe-peptide is stable, your enzyme is inactive.

Decision Framework for Drug Design

Use this logic flow to determine when to deploy Cyclohexenylalanine.

DecisionTree Start Peptide Instability Detected CheckPhe Is instability due to Phe/Trp/Tyr? Start->CheckPhe ReplaceCha Try Cyclohexylalanine (Cha) CheckPhe->ReplaceCha Yes ActivityCheck Is Biological Activity Retained? ReplaceCha->ActivityCheck UseCha USE CHA (Max Stability) ActivityCheck->UseCha Yes UseChe USE CHE (Cyclohexenylalanine) (Restores Planarity + Stability) ActivityCheck->UseChe No (Steric Clash)

Figure 2: Optimization workflow. Che is the "rescue" modification when Cha confers stability but destroys binding affinity.

References

  • Comparison of Aromatic vs.

    • Title: Differential self-assembly of Phe-Phe vs. Cha-Cha dipeptides.[3]

    • Source: ResearchGate / Soft M
    • URL:[Link]

  • Proteolytic Stability Mechanisms

    • Title: Factors affecting the physical stability of peptide therapeutics.[4][5][6][7][8][9]

    • Source: PMC (NIH)
    • URL:[Link]

  • Synthesis of Non-Canonical Peptides

    • Title: Synthesis of Non-canonical Amino Acids and Peptide Containing Them.[5]

    • Source: PubMed[2]

    • URL:[Link]

  • Cyclohexenylalanine in N

    • Title: Piperazate-Guided Isolation of Caveamides A and B, Cyclohexenylalanine-Containing Nonribosomal Peptides.
    • Source: ACS Public
    • URL:[Link]

Sources

Validation

Probing the Energetics of Protein-Ligand Interactions: A Comparative Guide to Phenylalanine and its Unsaturated Analog, Phenylalanine(3-ene)

In the intricate dance of molecular recognition, the precise nature of amino acid side chains at the protein-ligand interface governs the specificity and affinity of binding. For decades, researchers have leveraged site-...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of molecular recognition, the precise nature of amino acid side chains at the protein-ligand interface governs the specificity and affinity of binding. For decades, researchers have leveraged site-directed mutagenesis of the 20 canonical amino acids to dissect these interactions. However, the advent of non-canonical amino acid (ncAA) incorporation has opened up a new frontier, allowing for the introduction of subtle yet powerful chemical modifications to probe and engineer protein function with unprecedented precision.[1][2] This guide delves into a comparative analysis of a native phenylalanine (Phe) residue and its synthetically engineered counterpart, 3-enyl-phenylalanine (Phe(3-ene)), also known as dehydro-phenylalanine (ΔPhe), in the context of protein-ligand binding affinity.

The introduction of a double bond into the phenylalanine side chain, converting the flexible ethyl group to a more rigid vinyl group, can have profound effects on molecular interactions. This seemingly minor alteration can impact:

  • Conformational Rigidity: The sp2-hybridized carbons of the vinyl group in Phe(3-ene) restrict the rotational freedom of the side chain, potentially pre-organizing it for a more favorable binding conformation or, conversely, introducing steric clashes.[3][]

  • Electronic Properties: The π-system of the double bond can alter the electronic nature of the aromatic ring, influencing cation-π and π-π stacking interactions, which are crucial in many binding pockets.[5]

  • Hydrophobicity: The change in hybridization and the removal of two hydrogen atoms can subtly modify the hydrophobicity of the side chain, impacting its contribution to the overall binding energy.[6]

This guide will present a hypothetical case study to illustrate the principles and methodologies for comparing the binding affinities of a wild-type protein containing phenylalanine and a mutant with Phe(3-ene). We will explore the experimental workflow, from site-specific incorporation of the ncAA to the detailed biophysical characterization of the resulting protein variants.

The Experimental Blueprint: From Gene to Purified Protein

The journey begins with the site-specific incorporation of Phe(3-ene) into a protein of interest. This is typically achieved using amber stop codon suppression technology, which employs an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.[7][8][9]

experimental_workflow cluster_gene_synthesis Gene Synthesis & Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene->mutagenesis plasmid Expression Plasmid mutagenesis->plasmid transformation Co-transform E. coli with: 1. Expression Plasmid 2. pEVOL-Phe(3-ene)RS/tRNA plasmid->transformation culture Culture in media supplemented with Phe(3-ene) transformation->culture induction Induce Protein Expression culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis chromatography1 Affinity Chromatography lysis->chromatography1 chromatography2 Size-Exclusion Chromatography chromatography1->chromatography2 purified_protein Purified Phe(3-ene) Mutant Protein chromatography2->purified_protein

Figure 1: A generalized workflow for the site-specific incorporation of Phe(3-ene) into a target protein.

Detailed Protocol: Site-Specific Incorporation of Phe(3-ene)
  • Plasmid Preparation:

    • The gene encoding the protein of interest is cloned into a suitable expression vector (e.g., pET vector) with a C-terminal affinity tag (e.g., His6-tag) for purification.

    • Site-directed mutagenesis is performed to introduce an amber stop codon (TAG) at the desired phenylalanine codon position.[10]

    • The sequence of the mutant plasmid is verified by DNA sequencing.

  • Protein Expression:

    • Chemically competent E. coli (e.g., BL21(DE3)) are co-transformed with the mutant expression plasmid and a second plasmid carrying the gene for the engineered Phe(3-ene)-tRNA synthetase and its cognate tRNA (e.g., a pEVOL vector).[9]

    • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotics for plasmid selection.

    • The starter culture is used to inoculate a larger volume of minimal medium supplemented with glucose as the carbon source.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Phe(3-ene) is added to the culture to a final concentration of 1-2 mM.

    • Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose (to induce the expression of the synthetase).

    • The culture is incubated for an additional 4-6 hours at 30°C to allow for protein expression.

    • Cells are harvested by centrifugation.

  • Protein Purification:

    • The cell pellet is resuspended in a lysis buffer (e.g., Tris buffer with NaCl, imidazole, and protease inhibitors).

    • Cells are lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins.

    • The target protein is eluted with a high-concentration imidazole buffer.

    • The eluted fractions are analyzed by SDS-PAGE for purity.

    • Fractions containing the pure protein are pooled and further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous sample.

    • The wild-type protein (containing the native Phe) is expressed and purified under similar conditions for a direct comparison.

Biophysical Characterization: Quantifying the Binding Affinity

With purified wild-type and Phe(3-ene) mutant proteins in hand, we can now employ a suite of biophysical techniques to quantify the binding affinity of a specific ligand. Each method offers unique insights into the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization.[11][12][13] It directly measures the heat released or absorbed during the binding event.

Experimental Protocol:

  • Sample Preparation:

    • The purified wild-type and mutant proteins and the ligand are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

    • The concentrations of the protein and ligand are accurately determined using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Measurement:

    • The protein solution (typically 10-20 µM) is placed in the sample cell of the calorimeter.

    • The ligand solution (typically 100-200 µM) is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions. It measures the change in refractive index at the surface of a sensor chip as the analyte (in solution) binds to the immobilized ligand.

Experimental Protocol:

  • Ligand Immobilization:

    • The protein (either wild-type or mutant) is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference channel is prepared by activating and deactivating the surface without immobilizing the protein to account for non-specific binding and bulk refractive index changes.

  • Analyte Injection:

    • A series of concentrations of the ligand are injected over the sensor surface at a constant flow rate.

    • The association of the ligand to the immobilized protein is monitored in real-time.

    • After the injection, buffer is flowed over the surface to monitor the dissociation of the ligand-protein complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that is particularly well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand upon binding to a larger protein.

Experimental Protocol:

  • Assay Development:

    • A fluorescently labeled version of the ligand is required.

    • The optimal concentrations of the labeled ligand and the protein are determined to achieve a suitable assay window (the difference in polarization between the bound and free states).

  • Competition Assay:

    • A fixed concentration of the protein and the fluorescently labeled ligand are mixed.

    • Increasing concentrations of the unlabeled ligand (either the native ligand for the wild-type protein or for the mutant) are added.

    • The unlabeled ligand competes with the labeled ligand for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the concentration of the unlabeled ligand.

    • The data is fitted to a competitive binding model to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the labeled ligand).

    • The Ki (an estimate of the Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Data and Interpretation

To illustrate the potential outcomes of such a comparative study, let's consider a hypothetical scenario where the introduction of the Phe(3-ene) mutation leads to a modest increase in binding affinity.

Table 1: Comparative Binding Data for Phe vs. Phe(3-ene) Mutants

ParameterWild-Type (Phe)Phe(3-ene) MutantMethod
Kd (nM) 10050ITC, SPR
ΔG (kcal/mol) -9.55-9.96ITC
ΔH (kcal/mol) -6.2-7.5ITC
-TΔS (kcal/mol) -3.35-2.46ITC
kon (10⁵ M⁻¹s⁻¹) 2.53.0SPR
koff (10⁻² s⁻¹) 2.51.5SPR
Ki (nM) 11055FP

Interpretation of Hypothetical Data:

In this hypothetical case, the Phe(3-ene) mutant exhibits a 2-fold increase in binding affinity (lower Kd) compared to the wild-type protein. The ITC data suggests that this enhanced affinity is driven by a more favorable binding enthalpy (ΔH), which outweighs a slightly less favorable entropic contribution (-TΔS). This could be interpreted as the more rigid Phe(3-ene) side chain forming stronger, more optimal van der Waals contacts or hydrogen bonds within the binding pocket, leading to a greater release of heat upon binding. The reduced entropic penalty might be due to the pre-organization of the side chain, minimizing the conformational entropy loss upon binding.

The SPR data corroborates the increased affinity, showing a slightly faster association rate (kon) and a slower dissociation rate (koff) for the Phe(3-ene) mutant. The slower off-rate is particularly significant, as it indicates a more stable protein-ligand complex. The FP data provides a consistent, albeit less detailed, confirmation of the increased affinity.

Figure 2: Conceptual comparison of Phe and Phe(3-ene) in a protein binding pocket.

Conclusion

The incorporation of non-canonical amino acids like Phe(3-ene) provides a powerful tool for dissecting the energetic contributions of individual side chains to protein-ligand interactions. By introducing subtle modifications that are not accessible through traditional mutagenesis, researchers can gain deeper insights into the roles of conformational entropy, hydrophobicity, and electronic effects in molecular recognition. The comprehensive biophysical characterization of such mutants, using a combination of techniques like ITC, SPR, and FP, allows for a multi-faceted understanding of the changes in binding affinity. This knowledge is not only fundamental to our understanding of protein function but also holds immense potential for the rational design of novel therapeutics and engineered proteins with tailored binding properties.

References

  • Ozawa, K., Loscha, K. V., Kuppan, K. V., Loh, C. T., Dixon, N. E., & Otting, G. (2012). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • Costello, A., et al. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews.
  • Globisch, D., et al. (2010). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.
  • Lenartowicz, P., et al. (2022).
  • Mosberg, H. I., Dua, R. K., Pogozheva, I. D., & Lomize, A. L. (1996). Development of a model for the delta-opioid receptor pharmacophore. 4. Residue 3 dehydrophenylalanine analogues of Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13) confirm required gauche orientation of aromatic side chain. Biopolymers, 39(3), 287-296.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Chemical and Pharmaceutical Bulletin, 59(10), 1264-1266.
  • Olson, C. A., et al. (2013). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. ACS Medicinal Chemistry Letters, 4(6), 554-558.
  • Rudresh, Gupta, M., Ramakumar, S., & Chauhan, V. S. (2005). Helix packing motif common to the crystal structures of two undecapeptides containing dehydrophenylalanine residues: implications for the de novo design of helical bundle super secondary structural modules. Biopolymers, 80(5), 617-627.
  • MacCallum, J. L., & Tieleman, D. P. (2011). Interactions of Amino Acid Side Chain Analogs within Membrane Environments.
  • Ramagopal, U. A., Ramakumar, S., Mathur, P., Joshi, R., & Chauhan, V. S. (2002). Dehydrophenylalanine zippers: strong helix–helix clamping through a network of weak interactions. Protein Engineering, Design and Selection, 15(4), 331-335.
  • Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid, while promising...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid, while promising, requires a handling protocol grounded in a thorough understanding of its constituent chemical motifs. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust risk assessment can be constructed by examining its structural components: an amino acid core, a propanoic acid functional group, and a cyclohexene ring. This approach allows us to anticipate potential hazards and establish a comprehensive safety protocol. The propanoic acid moiety suggests potential corrosive properties, while the solid, likely powdered, form of an amino acid derivative necessitates stringent controls to prevent inhalation.[1][2][3][4][5]

Core Hazard Assessment & Required Personal Protective Equipment (PPE)

A proactive approach to safety begins with understanding the potential risks. Based on its structure, we must prepare for a substance that could be a skin and eye irritant or corrosive, and whose dust may cause respiratory irritation.[2][4] Therefore, a multi-layered PPE strategy is not just recommended; it is mandatory.

Table 1: Summary of Mandatory PPE
PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be compliant with ANSI Z87.1 standards to protect against splashes.[6] A full face shield is required when handling larger quantities (>1g) or preparing solutions, to protect against unanticipated reactions or splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for general laboratory work, offering protection against a wide array of chemicals, including dilute acids and organic compounds.[7][8] Always inspect gloves before use and employ proper removal techniques to avoid skin contamination.[2]
Body Protection Laboratory Coat & Chemical-Resistant ApronA long-sleeved, fully-buttoned cotton lab coat is the minimum requirement.[6][8] For procedures involving significant quantities of liquid or risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[8]
Respiratory Protection Certified Chemical Fume HoodAll weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[6][9] Standard dust masks are insufficient and not a substitute for proper engineering controls.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the essential steps from preparation to post-handling cleanup.

Preparation Phase
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly. Check the airflow monitor before starting work.

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled containers for both the final product and waste. This minimizes movement in and out of the controlled workspace.

  • Don PPE : Put on all required PPE in the correct sequence. A standardized donning and doffing procedure prevents cross-contamination.

Diagram 1: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Sequential process for correctly wearing and removing PPE.

Handling & Disposal Phase
  • Weighing and Transfer : Conduct all weighing and transfer of the solid compound inside the fume hood.[9][10] Use a spatula to gently handle the powder, minimizing any action that could create dust. Close the primary container immediately after dispensing.

  • Workup : If dissolving the compound, add the solid to the solvent slowly. Be mindful of potential exothermic reactions.

  • Decontamination : After handling is complete, wipe down the work surface in the fume hood, the exterior of any containers used, and any equipment. Dispose of contaminated wipes in a designated hazardous waste container.[9]

  • Waste Disposal : Segregate all waste streams. Unused solid compound, contaminated materials (gloves, weigh paper, pipette tips), and solutions must be disposed of in separate, clearly labeled hazardous waste containers.[6][11] Never pour chemical waste down the drain.[11]

  • Doff PPE : Remove PPE in the correct order as illustrated above, avoiding contact with the contaminated exterior of the items. Wash hands thoroughly with soap and water after exiting the laboratory.[11][12]

Emergency Protocols: Spill and Exposure Response

Preparedness is the key to mitigating the impact of an accident. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[11]

Solid Spill Response

For a small spill (<1 gram) confined to the fume hood:

  • Alert & Isolate : Alert colleagues in the immediate area. Keep the fume hood sash at the lowest practical height.

  • Don Additional PPE : If not already wearing them, don a second pair of nitrile gloves and a chemical-resistant apron.

  • Clean Up : Gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne.[13] Use a plastic scoop or tongs to carefully place the material and paper towel into a designated hazardous waste bag.[14]

  • Decontaminate : Wipe the spill area with a wet paper towel, followed by a dry one. Dispose of all cleanup materials in the hazardous waste bag.[14]

  • Report : Inform the laboratory supervisor or safety officer of the incident.

For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[15]

Diagram 2: Solid Chemical Spill Response Logic

Spill_Response Start Spill Occurs Isolate Alert Colleagues Isolate Area Start->Isolate Assess Assess Spill Size & Location Isolate->Assess LargeSpill Large Spill (>1g) or Outside Hood Assess->LargeSpill Yes SmallSpill Small Spill (<1g) Inside Hood Assess->SmallSpill No Evacuate Evacuate Area Call EHS/Emergency LargeSpill->Evacuate Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Report Report Incident to Supervisor Cleanup->Report

Caption: Decision workflow for responding to a solid chemical spill.

Personal Exposure
  • Skin Contact : Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][15] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

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